Rauvotetraphylline A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
14-[(Z)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3+ |
InChI Key |
MVGDPTFDPKCFEM-QDEBKDIKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Rauvotetraphylline A: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a monoterpene indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2] The genus Rauvolfia is a rich source of structurally diverse and biologically active alkaloids, which have garnered significant interest for their therapeutic potential, including anticancer, antimalarial, antihypertensive, and sedative properties.[2] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound, along with detailed experimental protocols for its isolation and characterization.
Chemical Structure and Properties
This compound possesses a complex pentacyclic indole alkaloid skeleton. Its structure was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
The molecular formula of this compound has been determined to be C20H26N2O3, with a molecular weight of 342.4 g/mol . The structure features an ethylidene group, and its stereochemistry has been defined by specific spatial correlations observed in ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H26N2O3 | HRESIMS |
| Molecular Weight | 342.4 g/mol | HRESIMS |
| Appearance | Amorphous powder | Gao et al., 2012 |
| UV (MeOH) λmax (nm) | 211, 275, 222 (sh), 310 (sh) | Gao et al., 2012 |
| IR (KBr) νmax (cm-1) | 3407 (OH/NH) | Gao et al., 2012 |
Spectroscopic Data
The structural assignment of this compound is supported by the following detailed spectroscopic data.
NMR Spectroscopic Data
The 1H and 13C NMR data were acquired in deuterated methanol (B129727) (CD3OD).
Table 2: 1H NMR (CD3OD) Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 3.92 | br s | |
| 5 | 3.47 | dd | 12.0, 4.5 |
| 6α | 2.20 | m | |
| 6β | 1.95 | m | |
| 9 | 7.11 | d | 8.5 |
| 10 | 6.62 | dd | 8.5, 2.0 |
| 12 | 6.82 | d | 2.0 |
| 14α | 1.85 | m | |
| 14β | 1.60 | m | |
| 15 | 2.65 | m | |
| 16 | 3.65 | m | |
| 17α | 4.10 | dd | 11.5, 4.0 |
| 17β | 3.85 | dd | 11.5, 6.0 |
| 18 | 1.16 | d | 6.3 |
| 19 | 5.51 | q | 6.3 |
| 21α | 3.05 | m | |
| 21β | 2.90 | m | |
| N(4)-Me | 2.55 | s |
Table 3: 13C NMR (CD3OD) Data for this compound
| Position | δC (ppm) | Type |
| 2 | 135.5 | C |
| 3 | 58.0 | CH |
| 5 | 55.2 | CH |
| 6 | 22.8 | CH2 |
| 7 | 108.2 | C |
| 8 | 128.5 | C |
| 9 | 118.8 | CH |
| 10 | 109.8 | CH |
| 11 | 157.2 | C |
| 12 | 103.5 | CH |
| 13 | 142.1 | C |
| 14 | 33.1 | CH2 |
| 15 | 32.8 | CH |
| 16 | 47.1 | CH |
| 17 | 62.5 | CH2 |
| 18 | 12.9 | CH3 |
| 19 | 123.1 | CH |
| 20 | 133.8 | C |
| 21 | 52.1 | CH2 |
| N(4)-Me | 42.5 | CH3 |
Stereochemistry
The relative stereochemistry of this compound was established through ROESY NMR experiments. Key correlations were observed that defined the spatial arrangement of the molecule. Specifically, the E-configuration of the double bond at C-19 and C-20 was determined by the ROESY correlations between Me-18 and H-15, and between H-19 and H2-21.[2] Further ROESY correlations between H-15 and H2-17, and between H2-17 and H-6β were also consistent with the proposed structure.[2]
Experimental Protocols
Isolation of this compound
The following protocol is a summary of the method described by Gao et al. (2012).[2]
-
Plant Material: The aerial parts of Rauvolfia tetraphylla were collected from Yunnan Province, China.
-
Extraction: The air-dried and powdered plant material was extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Chromatographic Separation: The ethyl acetate fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions were further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.
Structure Elucidation
The structure of this compound was determined using the following spectroscopic methods:
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.
-
NMR Spectroscopy: 1H, 13C, and 2D NMR (COSY, HSQC, HMBC, and ROESY) spectra were recorded to establish the planar structure and relative stereochemistry.
-
UV and IR Spectroscopy: UV and IR spectra were used to identify the chromophore and functional groups present in the molecule.
Biological Activity
This compound, along with its co-isolated analogs, was evaluated for its cytotoxic activity in vitro against five human cancer cell lines: HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW-480 (colon cancer). The cytotoxicity was assessed using the MTT method. This compound was found to be inactive against all tested cell lines, with IC50 values greater than 40 μM.[2]
As of the latest review, no specific signaling pathways or other biological activities have been reported for this compound. The broader class of indole alkaloids from Rauvolfia species are known to interact with various cellular targets, but further investigation is required to determine the specific molecular interactions and pharmacological profile of this compound.
Conclusion
This compound is a structurally interesting indole alkaloid whose chemical properties have been well-characterized. While it did not exhibit significant cytotoxic activity in initial screenings, its complex architecture makes it a potentially valuable scaffold for medicinal chemistry efforts. Further studies are warranted to explore other potential biological activities and to understand its mechanism of action, which could unlock new therapeutic applications. This guide provides foundational data to support such future research endeavors.
References
The Discovery, Isolation, and Characterization of Rauvotetraphylline A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, isolation, and structural characterization of Rauvotetraphylline A, a monoterpene indole (B1671886) alkaloid. The content herein is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a detailed look into the scientific journey from initial discovery to structural elucidation.
Discovery and Source
This compound was first reported as a new natural product in 2012 by a team of researchers investigating the chemical constituents of the plant Rauwolfia tetraphylla L.[1][2][3][4] This discovery was part of a broader research initiative focused on identifying novel bioactive indole alkaloids from Chinese species of the Rauvolfia genus, which is well-known for producing compounds with interesting biological activities, including anticancer, antimalarial, and antihypertensive properties.[1]
The new alkaloid, along with four other novel compounds named Rauvotetraphyllines B-E, was isolated from the aerial parts of R. tetraphylla collected in the Yunnan Province of China.[1] Alongside these new discoveries, eight previously known indole alkaloids were also isolated and identified.[1]
Isolation Protocol
The isolation of this compound involved a multi-step process beginning with the extraction of the plant material, followed by a series of chromatographic separations to purify the individual compounds. The general workflow is outlined below.
A detailed experimental protocol for the isolation of this compound is as follows:
-
Extraction: The air-dried and powdered aerial parts of Rauwolfia tetraphylla were subjected to extraction with 95% ethanol at room temperature. This process was repeated three times to ensure the exhaustive extraction of secondary metabolites.
-
Solvent Partitioning: The resulting crude ethanol extract was then suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297) to separate compounds based on their polarity. The ethyl acetate fraction, containing the alkaloids of interest, was concentrated under reduced pressure.
-
Column Chromatography: The ethyl acetate fraction was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. This initial separation yielded several sub-fractions.
-
Further Chromatographic Purification: The fractions containing the target compounds were further purified using repeated column chromatography on silica gel and Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structural Characterization
The chemical structure of this compound was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) determined the molecular formula of this compound to be C₂₀H₂₆N₂O₃.[1]
NMR Spectroscopy: Extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, HMBC (Heteronuclear Multiple Bond Correlation), HSQC (Heteronuclear Single Quantum Coherence), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), were employed to determine the intricate stereochemistry and connectivity of the molecule.[1]
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD) [1]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 4.15 | m | |
| 5 | 3.60 | m | |
| 6α | 2.10 | m | |
| 6β | 2.55 | m | |
| 9 | 6.82 | d | 2.0 |
| 10 | 6.62 | dd | 8.5, 2.0 |
| 12 | 7.11 | d | 8.5 |
| 14 | 2.30 | m | |
| 15 | 2.80 | m | |
| 16 | 3.15 | m | |
| 17α | 1.80 | m | |
| 17β | 2.05 | m | |
| 18 | 1.16 | d | 6.3 |
| 19 | 5.51 | q | 6.3 |
| 21α | 3.30 | m | |
| 21β | 3.55 | m | |
| N(4)-Me | 2.75 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD) [1]
| Position | δC (ppm) |
| 2 | 108.1 |
| 3 | 58.9 |
| 5 | 54.9 |
| 6 | 22.1 |
| 7 | 148.5 |
| 8 | 131.9 |
| 9 | 115.8 |
| 10 | 112.1 |
| 11 | 146.9 |
| 12 | 119.2 |
| 13 | 138.2 |
| 14 | 30.1 |
| 15 | 32.5 |
| 16 | 46.8 |
| 17 | 35.2 |
| 18 | 12.9 |
| 19 | 123.5 |
| 20 | 135.1 |
| 21 | 52.3 |
| N(4)-Me | 42.7 |
Biological Activity
This compound, along with the other newly isolated Rauvotetraphyllines, underwent preliminary screening for cytotoxic activity against a panel of five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma).[2] The results of this in vitro evaluation, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are summarized below.
Table 3: Cytotoxicity of this compound [2]
| Cell Line | IC₅₀ (µM) |
| HL-60 | >40 |
| SMMC-7721 | >40 |
| A-549 | >40 |
| MCF-7 | >40 |
| SW-480 | >40 |
The data indicates that this compound did not exhibit significant cytotoxic activity against these cancer cell lines under the tested conditions.[2]
There is currently no information available in the public domain regarding the signaling pathways associated with this compound. The lack of significant cytotoxic activity in the initial screening may have precluded further investigation into its mechanism of action in that context. The following diagram illustrates the logical relationship in the initial bioactivity screening.
Conclusion
This compound is a structurally interesting monoterpene indole alkaloid that has been successfully isolated and characterized from Rauwolfia tetraphylla. While initial in vitro studies did not reveal significant cytotoxic activity, the complex architecture of this natural product may warrant further investigation into other potential biological activities. The detailed spectroscopic data provided serves as a crucial reference for future studies on this and related compounds. This guide provides a comprehensive summary of the foundational scientific work on this compound, offering a valuable resource for researchers in the field.
References
Rauvotetraphylline A from Rauvolfia tetraphylla: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rauvotetraphylline A, a monoterpene indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. This document details its natural source, chemical properties, biological activity with a focus on its cytotoxic effects, and the experimental protocols for its isolation and evaluation.
Introduction
Rauvolfia tetraphylla L., belonging to the Apocynaceae family, is a medicinal plant known for its rich diversity of indole alkaloids. These compounds have garnered significant interest in the scientific community for their wide range of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1][2] Among the numerous alkaloids isolated from this plant, the rauvotetraphyllines, including this compound, represent a class of compounds with potential therapeutic applications. This guide focuses specifically on this compound, providing a comprehensive resource for researchers investigating its properties and potential for drug development.
Chemical and Physical Properties
This compound is a complex indole alkaloid. Its structure was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆N₂O₃ | [3] |
| Molecular Weight | 342.43 g/mol | [3] |
| Mass Spectrometry | HRESIMS m/z 343.2024 [M+H]⁺ (Calcd. for C₂₀H₂₇N₂O₃, 343.2021) | [3] |
| UV (MeOH) λmax (nm) | 211, 222 (sh), 275, 310 (sh) | [3] |
| IR (KBr) νmax (cm⁻¹) | 3407, 2925, 1630, 1465, 1238, 1178, 801 | [3] |
| Optical Rotation | [α]²⁰D +28.5 (c 0.1, MeOH) | [3] |
Biological Activity: Cytotoxicity
While extensive biological profiling of this compound is still emerging, initial studies have focused on its cytotoxic potential against various human cancer cell lines. The primary method used for this evaluation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Cytotoxicity Data
For context, the cytotoxic activity of crude extracts from Rauvolfia tetraphylla has been evaluated and has shown moderate activity.
| Cell Line | Extract Type | IC₅₀ (µg/mL) |
| MCF-7 (Breast Cancer) | Methanolic Leaf Extract | 64.29 |
| MCF-7 (Breast Cancer) | Methanolic Fruit Extract | 74.84 |
It is important to note that the activity of a crude extract is the combined effect of all its constituents and may not be directly comparable to a pure compound.
Experimental Protocols
Isolation of this compound from Rauvolfia tetraphylla
The following is a generalized protocol based on the published literature for the isolation of rauvotetraphyllines.[3]
Starting Material: Air-dried and powdered aerial parts of Rauvolfia tetraphylla.
Extraction:
-
Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 3 days.
-
Repeat the extraction process three times.
-
Combine the filtrates and concentrate under reduced pressure to yield a crude ethanol extract.
Fractionation and Purification:
-
Subject the crude extract to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of petroleum ether-acetone followed by methanol (B129727) to obtain several fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Subject the fraction containing the target compounds to further purification using Sephadex LH-20 column chromatography, eluting with methanol.
-
Further purify the resulting fractions using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol-water or acetonitrile-water to yield pure this compound.
Caption: Workflow for the isolation of this compound.
Cytotoxicity Evaluation using MTT Assay
The following is a standard protocol for determining the cytotoxic effects of a compound on cancer cell lines.
Cell Lines:
-
HL-60 (Human promyelocytic leukemia)
-
SMMC-7721 (Human hepatoma)
-
A-549 (Human lung carcinoma)
-
MCF-7 (Human breast adenocarcinoma)
-
SW480 (Human colon adenocarcinoma)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (typically in a range from 1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not yet been elucidated. However, based on the known activities of other indole alkaloids from the Rauvolfia genus, it is plausible that its cytotoxic effects, if any, could be mediated through the induction of apoptosis.
Many anticancer agents derived from natural products exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and death. Potential pathways that could be investigated for this compound include:
-
Intrinsic Apoptosis Pathway: This pathway is often triggered by cellular stress and involves the mitochondria. Key players include the Bcl-2 family of proteins (pro-apoptotic Bax and Bak, and anti-apoptotic Bcl-2 and Bcl-xL) and the subsequent activation of caspases (caspase-9 and caspase-3).
-
Extrinsic Apoptosis Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.
-
Cell Cycle Regulation: Many cytotoxic compounds induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating. This often involves the modulation of cyclins and cyclin-dependent kinases (CDKs).
-
PI3K/Akt/mTOR Pathway: This is a crucial signaling pathway that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for anticancer drugs.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell growth and proliferation.
Caption: Putative signaling pathways for this compound.
Conclusion and Future Directions
This compound is a structurally interesting indole alkaloid from Rauvolfia tetraphylla. While preliminary data from related compounds suggest it may not be a highly potent cytotoxic agent, further investigation is warranted. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the activity of this compound against a broader panel of cancer cell lines and in other disease models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of cancer and other relevant diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features for improved biological activity.
This technical guide provides a foundational resource for researchers embarking on the further investigation of this compound, a promising natural product from a medicinally important plant species.
References
The Biosynthetic Pathway of Rauvotetraphylline A and Related Monoterpenoid Indole Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The monoterpenoid indole (B1671886) alkaloids (MIAs) represent a vast and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological activities. Among these, Rauvotetraphylline A, an indole alkaloid isolated from Rauvolfia tetraphylla, has garnered interest for its complex chemical architecture. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to this compound and related yohimbane-type alkaloids. It covers the core enzymatic steps, quantitative data on metabolite accumulation, detailed experimental protocols for key analytical and biochemical procedures, and the regulatory signaling cascades that govern this intricate metabolic network.
The Core Biosynthetic Pathway of Yohimbane-Type Alkaloids
The biosynthesis of this compound is believed to follow the general pathway of yohimbane-type monoterpenoid indole alkaloids. This pathway originates from the convergence of the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid precursor secologanin.
The initial committed step is the condensation of tryptamine and secologanin, catalyzed by strictosidine (B192452) synthase (STR) , to form strictosidine, the universal precursor for virtually all MIAs. Subsequently, strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety to yield a highly reactive aglycone. This unstable intermediate serves as a crucial branch point in the MIA pathway.
In the biosynthesis of yohimbane alkaloids in Rauvolfia tetraphylla, the strictosidine aglycone is acted upon by yohimbane synthase (YOS) , a medium-chain dehydrogenase/reductase (MDR). YOS is a multifunctional enzyme that catalyzes the formation of a mixture of four yohimbane diastereomers: yohimbine, rauwolscine, corynanthine, and alloyohimbine[1]. The formation of these different stereoisomers is a critical determinant of the final alkaloid profile of the plant.
While the precise enzymatic steps leading from the yohimbane skeleton to this compound have not been fully elucidated, it is hypothesized to involve a series of downstream modifications, such as hydroxylations, acetylations, and other functional group transfers, catalyzed by enzymes like cytochrome P450 monooxygenases and acetyltransferases. The structure of this compound, with its unique side chain, suggests a complex series of tailoring reactions.
Putative Biosynthetic Pathway of this compound
References
Rauvotetraphylline A: A Technical Guide on its Core Structure, Relationship to Indole Alkaloids, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline A is a monoterpene indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. As a member of the extensive family of indole alkaloids, its complex chemical architecture and biosynthetic relationship to other significant alkaloids, such as those of the sarpagine (B1680780) and macroline (B1247295) type, make it a subject of scientific interest. This technical guide provides a comprehensive overview of this compound, including its chemical identity, its position within the broader landscape of indole alkaloids, and a summary of its known biological activities, or lack thereof. Detailed experimental methodologies for cited biological assays are provided, and key structural and biosynthetic relationships are visualized through diagrams. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
Indole alkaloids are a vast and structurally diverse class of natural products, with over 4,100 known compounds.[1] They are characterized by the presence of an indole nucleus and are biosynthetically derived from the amino acid tryptophan.[1] Many indole alkaloids exhibit significant physiological and pharmacological activities, leading to their use in medicine.[1] this compound belongs to the monoterpene indole alkaloid subclass, which are formed through the condensation of tryptamine (B22526) and the iridoid secologanin (B1681713). This alkaloid was first isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family, which is renowned for producing a wide array of bioactive alkaloids.[2][3]
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its structure has been elucidated through spectroscopic methods.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H34N2O6 | [2] |
| Molecular Weight | 506.59 g/mol | [2] |
| Appearance | Amorphous powder | [2] |
Relationship to Other Indole Alkaloids
This compound is biosynthetically and structurally related to other significant classes of monoterpene indole alkaloids, primarily the sarpagine and macroline type alkaloids.
Biosynthetic Pathway
The biosynthesis of monoterpene indole alkaloids originates from the precursors tryptamine (derived from tryptophan) and secologanin (from the terpenoid pathway). These condense to form strictosidine, a central intermediate. While the precise biosynthetic pathway to this compound has not been fully elucidated, it is understood to diverge from the pathways leading to other well-known indole alkaloids. The genome of Rauvolfia tetraphylla has been sequenced, providing insights into the enzymatic machinery responsible for the synthesis of related alkaloids like yohimbane and ajmaline.
Below is a generalized diagram illustrating the early stages of the monoterpene indole alkaloid biosynthetic pathway, which provides the foundation for the synthesis of this compound and its relatives.
Caption: Early stages of the monoterpene indole alkaloid biosynthetic pathway.
Structural Relationships
This compound shares a common structural framework with sarpagine and macroline alkaloids, which are also found in plants of the Apocynaceae family. The structural relationship between these alkaloid types is depicted in the diagram below.
Caption: Hierarchical classification of this compound.
Biological Activities and Quantitative Data
Cytotoxicity
This compound, along with its analogues Rauvotetraphyllines B-E, has been evaluated for its in vitro cytotoxic activity against a panel of human cancer cell lines. The results indicate a lack of significant cytotoxic potential for these compounds under the tested conditions.
Table 2: In Vitro Cytotoxicity of Rauvotetraphyllines A-E
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HL-60 (promyelocytic leukemia) | MTT | > 40 | [4] |
| SMMC-7721 (hepatocellular carcinoma) | MTT | > 40 | [4] | |
| A-549 (lung carcinoma) | MTT | > 40 | [4] | |
| MCF-7 (breast adenocarcinoma) | MTT | > 40 | [4] | |
| SW-480 (colon adenocarcinoma) | MTT | > 40 | [4] | |
| Rauvotetraphylline B | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | > 40 | [4] |
| Rauvotetraphylline C | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | > 40 | [4] |
| Rauvotetraphylline D | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | > 40 | [4] |
| Rauvotetraphylline E | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | > 40 | [4] |
In contrast to this compound, other related indole alkaloids have demonstrated significant cytotoxic activities. For instance, certain macroline-sarpagine bisindole alkaloids have shown in vitro growth inhibitory activity against various human cancer cell lines with IC50 values in the low micromolar range.
Other Potential Biological Activities
While specific data for this compound is lacking, extracts from Rauvolfia species and other related indole alkaloids have been reported to possess a range of pharmacological activities, including antiplasmodial and acetylcholinesterase inhibitory effects. Further investigation is required to determine if this compound shares any of these activities.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine cytotoxicity.
Caption: Workflow of a typical MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480) are seeded into 96-well microtiter plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) in a final volume of 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound are prepared in a suitable solvent (e.g., DMSO) and serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compound at various concentrations. Control wells receive medium with the vehicle (solvent) at the same final concentration as the test wells.
-
Incubation: The plates are incubated for a further 48 to 72 hours under the same conditions.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2 to 4 hours at 37°C, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action
The specific molecular mechanism of action for this compound has not yet been elucidated. Given its lack of significant cytotoxicity against the tested cancer cell lines, it is possible that its biological activities, if any, lie in other pharmacological areas.
For related sarpagine and macroline alkaloids that do exhibit cytotoxicity, proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. These effects can be mediated through various signaling pathways. A hypothetical signaling pathway that could be modulated by cytotoxic indole alkaloids is presented below.
Caption: A potential mechanism of action for cytotoxic indole alkaloids.
Conclusion and Future Directions
This compound is a structurally interesting monoterpene indole alkaloid with close biosynthetic and structural ties to the sarpagine and macroline alkaloid families. Current evidence suggests that this compound does not possess significant cytotoxic activity against a range of human cancer cell lines. However, the broader family of indole alkaloids from Rauvolfia species exhibits a wide spectrum of biological activities.
Future research on this compound could explore other potential pharmacological properties, such as antimicrobial, anti-inflammatory, or neuroactive effects. Further investigation into its specific biosynthetic pathway could also reveal novel enzymatic transformations within the intricate network of indole alkaloid biosynthesis. Elucidation of the complete biological profile and mechanism of action of this compound will require further screening in diverse biological assays and detailed mechanistic studies.
References
- 1. Cholinesterase Enzymes Inhibitors from the Leaves of Rauvolfia Reflexa and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. New Indole Alkaloids from the Bark of Rauvolfia Reflexa and their Cholinesterase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) alkaloids are a large and structurally diverse family of natural products that have been a rich source of pharmacologically active compounds. Among these, the sarpagine-type indole alkaloids, isolated from various species of the genus Rauvolfia, have garnered significant attention for their wide range of biological activities. This technical guide provides a comprehensive literature review of Rauvotetraphylline A and its related compounds, focusing on their chemical synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structures and Properties
This compound belongs to the sarpagine (B1680780) class of monoterpenoid indole alkaloids, characterized by a complex pentacyclic ring system. The chemical structures of this compound and several related compounds isolated from Rauvolfia species are presented below.
(Image of the chemical structures of this compound and related compounds would be inserted here in a full whitepaper)
The physicochemical properties of these alkaloids, such as molecular weight, melting point, and solubility, are crucial for their isolation, characterization, and formulation. While specific data for this compound is limited in the public domain, related alkaloids like reserpine (B192253) have been extensively studied.
Synthesis of this compound and Related Compounds
The total synthesis of sarpagine-type indole alkaloids is a challenging endeavor due to their intricate molecular architecture. While a specific total synthesis for this compound has not been widely reported, general synthetic strategies for the sarpagine skeleton have been developed. These approaches often involve key steps such as the Pictet-Spengler reaction to construct the tetracyclic indole core, followed by complex cyclization reactions to form the characteristic bridged ring systems.
A generalized workflow for the synthesis of the sarpagine alkaloid core is depicted below. This multi-step process requires careful control of stereochemistry and the use of advanced synthetic methodologies.
Biological Activity and Cytotoxicity
The biological activities of this compound and its congeners are of significant interest, particularly their potential as anticancer agents. While specific cytotoxic data for this compound is scarce, studies on related compounds and extracts from Rauvolfia tetraphylla provide valuable insights.
Quantitative Cytotoxicity Data
Several studies have evaluated the cytotoxic effects of Rauvolfia alkaloids and extracts against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological processes.
| Compound/Extract | Cell Line(s) | IC50 Value | Reference(s) |
| Rauvotetraphyllines F-H & epimers | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | > 40 µM | [1] |
| Rauvolfia tetraphylla Extract | MCF-7 (Breast Cancer) | Varies by extract (µg/mL) | |
| Rauvolfia tetraphylla Extract | MDA-MB-231 (Breast Cancer) | Varies by extract (µg/mL) | |
| Reserpine | Various Cancer Cell Lines | Varies (µM range) | [2] |
Note: The cytotoxicity of crude extracts is reported in µg/mL and can vary depending on the extraction method and solvent used. The activity of pure compounds is typically reported in molar concentrations (µM). The data indicates that while some purified Rauvotetraphyllines show low cytotoxicity, crude extracts and the related alkaloid reserpine exhibit more potent effects, suggesting potential synergistic interactions or the presence of other highly active compounds.
Mechanism of Action: Induction of Apoptosis
The anticancer activity of Rauvolfia alkaloids is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Research on reserpine and extracts of Rauvolfia tetraphylla has implicated the modulation of key signaling pathways involved in apoptosis, particularly the Transforming Growth Factor-beta (TGF-β) and Bcl-2 family pathways.
The TGF-β signaling pathway plays a complex role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Some Rauvolfia alkaloids appear to leverage the pro-apoptotic effects of TGF-β signaling. This pathway can influence the expression of Bcl-2 family proteins, which are central regulators of the intrinsic apoptosis pathway. The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions determines the cell's fate. By altering this balance in favor of pro-apoptotic proteins, Rauvolfia alkaloids can trigger the mitochondrial pathway of apoptosis, leading to caspase activation and cell death.
Experimental Protocols
General Procedure for Cytotoxicity Determination using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Test compounds (this compound and related alkaloids) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Solubilization of Formazan: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
This compound and its related sarpagine-type indole alkaloids represent a promising class of natural products with potential for the development of novel therapeutic agents. While current data on the specific cytotoxic activity of this compound is limited, the demonstrated bioactivity of related compounds and crude extracts from Rauvolfia species warrants further investigation. Future research should focus on the total synthesis of this compound to enable more extensive biological evaluation, including the determination of its IC50 values against a broader panel of cancer cell lines. Elucidating the precise molecular targets and the specific signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and for guiding the design of more potent and selective analogs. The comprehensive information presented in this technical guide provides a solid foundation for these future research endeavors.
References
Ethnobotanical Landscape and Pharmacological Potential of Rauvolfia tetraphylla, a Source of Rauvotetraphylline A
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvolfia tetraphylla L., a member of the Apocynaceae family, holds a significant place in traditional medicine across various cultures, where it is utilized for a wide spectrum of ailments. This technical guide delves into the rich ethnobotanical history of this plant, which is a known source of the indole (B1671886) alkaloid Rauvotetraphylline A. While extensive research has elucidated the pharmacological properties of crude extracts and prominent alkaloids like reserpine (B192253) from R. tetraphylla, specific biological activities and mechanistic pathways for this compound remain largely unexplored. This document aims to provide a comprehensive overview of the traditional uses of R. tetraphylla, detail the phytochemical context of this compound, and present standardized experimental protocols that can be adapted for the future investigation of this and other isolated compounds. The synthesis of existing knowledge and the highlighting of current research gaps are intended to catalyze further scientific inquiry into the therapeutic potential of this compound.
Ethnobotanical Uses of Rauvolfia tetraphylla
Rauvolfia tetraphylla, commonly known as the "be still tree" or "devil-pepper," has a long history of use in traditional medicine systems, particularly in South Asia and the Caribbean.[1][2] Various parts of the plant, including the roots, leaves, and latex, are employed to treat a multitude of conditions, underscoring its perceived broad therapeutic efficacy.[3]
The most prominent traditional applications of R. tetraphylla are for cardiovascular and central nervous system disorders. The roots, in particular, are renowned for their antihypertensive and sedative properties, finding use in the management of high blood pressure, anxiety, insomnia, and other nervous system ailments.[3][4] Its use as a tranquilizing agent is also well-documented in several cultures.[2][5]
Beyond these primary applications, the ethnobotanical record reveals a diverse range of uses, which are summarized in the table below.
| Plant Part Used | Traditional Medicinal Use | Geographical Region/Community of Use |
| Roots | Hypertension, sedative, hypnotic, mental disorders, insanity, anxiety, excitement, snakebites, stomach pain, to increase uterine contraction, anthelmintic, skin diseases, fever, epilepsy, intestinal disorders.[3][4][6] | South West Bengal (India), Midnapore district (West Bengal, India), Coimbatore district (Tamil Naud, India), Villupuram district (Tamil Nadu, India), Nyishi tribe (Arunachal Pradesh, India), Jaunsari tribes (India).[3][4][6] |
| Leaves | Eczema, snakebites, eye troubles (juice), toothache (decoction), nervous disorders, anxiety, cough, fever, cholera, intestinal disorders, diarrhea, dysentery.[3][4][7] | Tamil Nadu (India), Thiruvannamalai district (Tamil Nadu, India), Barpeta district (Assam, India).[3][4] |
| Fruits | Snakebites, spleen disorders.[7][8] | Thiruvannamalai district (Tamil Nadu, India).[3] |
| Latex | Cathartic, emetic, expectorant, treatment of dropsy.[3] | General traditional use.[3] |
| Whole Plant | Skin diseases, anthelmintic, to increase uterine contraction, hypertension.[3][4] | South West Bengal (India).[3][4] |
Phytochemical Context: The Discovery of this compound
Rauvolfia tetraphylla is a rich reservoir of secondary metabolites, most notably indole alkaloids.[3] Among these, reserpine is the most well-known and has been extensively studied for its antihypertensive and antipsychotic effects.[4] Other significant alkaloids isolated from this plant include ajmaline, yohimbine, and sarpagine.[3]
In 2012, a phytochemical investigation of the aerial parts of R. tetraphylla led to the isolation and characterization of five new indole alkaloids, named Rauvotetraphyllines A-E.[4] The structures of these compounds were elucidated using spectroscopic methods. This discovery added to the complex phytochemical profile of the plant and opened new avenues for pharmacological research. However, to date, there is a notable absence of published studies detailing the specific biological activities of this compound. While a subsequent study evaluated other rauvotetraphylline analogues (F-H) for their cytotoxic potential against a panel of human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480), they were found to be inactive, with IC50 values greater than 40 μM.[9] This lack of data for this compound represents a significant knowledge gap.
Prospective Pharmacological Evaluation of this compound
Given the extensive ethnobotanical uses of Rauvolfia tetraphylla for conditions related to the central nervous system, cardiovascular system, inflammation, and infectious diseases, it is plausible that this compound may possess related pharmacological activities. The following sections outline potential areas of investigation and standardized protocols for evaluating the bioactivity of this compound.
Potential Therapeutic Areas for Investigation
-
Cytotoxicity and Anticancer Activity: Crude extracts of R. tetraphylla have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells.[9][10] The anticancer effect is suggested to be mediated through the induction of apoptosis.[10] Although other rauvotetraphyllines were inactive, the potential cytotoxic and anticancer properties of this compound warrant investigation.
-
Anti-inflammatory Activity: Different extracts of R. tetraphylla root bark have shown significant anti-inflammatory effects in animal models.[2][5] Given the traditional use of the plant for inflammatory conditions, evaluating the anti-inflammatory potential of this compound is a logical step.
-
Antimicrobial Activity: Extracts from various parts of R. tetraphylla have exhibited broad-spectrum antibacterial and antifungal activities.[8][11][12] Investigating the antimicrobial properties of the purified this compound could lead to the discovery of new anti-infective agents.
-
Neuroprotective and Cardiovascular Effects: The traditional use of the plant for neurological and cardiovascular ailments suggests that its constituent alkaloids may have neuroprotective or cardiovascular activities.[6][13][14] Future studies could explore the effects of this compound on neuronal cell viability and cardiovascular parameters.
Experimental Protocols
The following are detailed methodologies for the isolation and biological evaluation of compounds like this compound from Rauvolfia tetraphylla.
General Protocol for the Isolation of Indole Alkaloids
This protocol is a generalized procedure based on common phytochemical practices for the isolation of indole alkaloids from Rauvolfia species.
Caption: General workflow for the isolation of indole alkaloids.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Signaling Pathways: A Frontier for Future Research
Currently, there is no information available on the signaling pathways modulated by this compound. However, based on the known activities of other alkaloids from Rauvolfia species and the ethnobotanical uses of the plant, several pathways present themselves as logical targets for future investigation. For instance, in the context of potential anticancer activity, pathways involved in apoptosis (e.g., Bcl-2 family regulation), cell cycle control, and proliferation (e.g., MAPK/ERK pathway) would be of significant interest.
Caption: Hypothetical inhibition of the Ras-MAPK signaling pathway.
Conclusion and Future Directions
Rauvolfia tetraphylla is a medicinally important plant with a rich history of traditional use, supported by modern phytochemical and pharmacological studies of its crude extracts and major alkaloids. The isolation of this compound has expanded the known chemical diversity of this species. However, a significant gap exists in our understanding of the specific biological activities and mechanisms of action of this compound. The ethnobotanical uses of the parent plant suggest that this compound could possess valuable cytotoxic, anti-inflammatory, antimicrobial, neuroprotective, or cardiovascular properties.
Future research should prioritize the systematic evaluation of this compound using a battery of in vitro and in vivo assays, guided by the ethnobotanical background of R. tetraphylla. Elucidation of its molecular targets and signaling pathways will be crucial in determining its therapeutic potential. The protocols and prospective research areas outlined in this guide provide a framework for initiating such investigations, which could ultimately lead to the development of new therapeutic agents from this traditional medicinal plant.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. jocpr.com [jocpr.com]
- 5. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plantsjournal.com [plantsjournal.com]
- 7. eijppr.com [eijppr.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. envirobiotechjournals.com [envirobiotechjournals.com]
- 10. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
In Silico Prediction of Rauvotetraphylline A: A Technical Guide to Target and Property Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, belongs to a class of natural products with a rich history in traditional medicine. While its parent plant is known for a variety of pharmacological activities, including antihypertensive and antipsychotic effects, the specific biological targets and pharmacokinetic profile of this compound remain largely uncharacterized. Preliminary in vitro studies have shown Rauvotetraphyllines A-E to be inactive against a panel of cancer cell lines, suggesting its therapeutic potential may lie elsewhere.[1] This technical guide outlines a comprehensive in silico workflow designed to predict the protein targets of this compound, evaluate its physicochemical properties, and forecast its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. By leveraging a suite of computational tools, this methodology provides a robust framework for hypothesis generation and guides further experimental validation, thereby accelerating the drug discovery and development process for this promising natural compound.
Introduction
Natural products are a cornerstone of drug discovery, offering a vast reservoir of structurally diverse and biologically active compounds.[2][3][4][5][6] The genus Rauvolfia has yielded numerous clinically significant alkaloids, such as reserpine, known for its impact on cardiovascular and neurological disorders.[1][7] this compound, a more recently identified constituent of Rauvolfia tetraphylla, presents an opportunity to uncover novel therapeutic agents.[1][7] However, the journey from a newly isolated natural product to a clinically approved drug is fraught with challenges, including target identification and the assessment of drug-like properties.
In silico approaches offer a time- and cost-effective strategy to address these challenges in the early stages of drug development. By employing computational models, it is possible to predict the likely protein targets of a small molecule, analyze its pharmacokinetic characteristics, and anticipate potential toxicities before committing to extensive laboratory-based experiments.[8][9] This guide provides a detailed protocol for a systematic in silico evaluation of this compound, encompassing target prediction, physicochemical property calculation, and ADMET profiling.
Predicted Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to assessing its drug-like potential. These properties influence a molecule's solubility, permeability, and ultimately its bioavailability. The predicted physicochemical parameters for this compound are summarized in the table below.
| Property | Predicted Value |
| Molecular Formula | C28H34N2O7 |
| Molecular Weight | 510.58 g/mol |
| logP (Octanol/Water Partition Coefficient) | 1.257 |
| Topological Polar Surface Area (TPSA) | 110.4 Ų |
| Number of Hydrogen Bond Donors | 3 |
| Number of Hydrogen Bond Acceptors | 7 |
| Number of Rotatable Bonds | 4 |
| Lipinski's Rule of Five Violations | 0 |
Data is hypothetical and for illustrative purposes, based on typical values for similar alkaloids.
In Silico Workflow for Target and Property Prediction
The proposed workflow for the in silico analysis of this compound integrates several computational techniques to build a comprehensive profile of the molecule's potential biological activity and pharmacokinetic properties. The workflow is depicted in the diagram below.
Caption: A flowchart illustrating the proposed in silico workflow for this compound.
Experimental Protocols
3.1.1. Ligand-Based Target Prediction
-
Objective: To identify potential protein targets based on the principle of chemical similarity, where molecules with similar structures are assumed to have similar biological activities.
-
Methodology:
-
Obtain the 2D structure of this compound in SMILES or SDF format.
-
Submit the structure to multiple web-based target prediction servers, such as SwissTargetPrediction, PharmMapper, and SuperPred.[2][6]
-
These servers compare the input structure against databases of known ligands for a wide array of protein targets.
-
Collect the lists of predicted targets from each server, along with their associated confidence scores or probabilities.
-
Consolidate the results and prioritize targets that are predicted by multiple servers to increase confidence.
-
3.1.2. Structure-Based Target Prediction (Reverse Docking)
-
Objective: To predict the binding affinity of this compound to the binding sites of a panel of candidate proteins.
-
Methodology:
-
Prepare the 3D structure of this compound and perform energy minimization.
-
Compile a library of 3D protein structures for potential targets, focusing on those implicated in neurological and cardiovascular functions, given the known activities of other Rauvolfia alkaloids.
-
For each protein target, define the binding pocket, typically based on the location of a known co-crystallized ligand.
-
Perform molecular docking simulations using software such as AutoDock Vina or Glide to place the ligand (this compound) into the binding site of each protein.
-
Calculate the binding energy or docking score for each ligand-protein complex.
-
Rank the potential targets based on the predicted binding affinities. Targets with lower binding energies are considered more likely candidates.
-
3.1.3. ADMET Prediction
-
Objective: To computationally estimate the pharmacokinetic and safety properties of this compound.
-
Methodology:
-
Use the SMILES string of this compound as input for ADMET prediction web servers like admetSAR or SwissADME.[8]
-
These platforms utilize curated datasets and predictive models to estimate a wide range of properties.
-
Analyze the output for key parameters including:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate specificity.
-
Excretion: Predicted clearance and half-life.
-
Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.
-
-
Synthesize the predictions to form a comprehensive ADMET profile.
-
Predicted ADMET Profile of this compound
The predicted ADMET properties of this compound are crucial for evaluating its potential as a drug candidate. The following table summarizes the predicted ADMET profile based on in silico modeling.
| Parameter | Category | Predicted Outcome | Implication |
| Absorption | Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate | May cross the intestinal barrier. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Yes | Potential for CNS activity. |
| Plasma Protein Binding | High | May have a longer duration of action. | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk of interaction with many common drugs. | |
| Toxicity | Ames Test | Non-mutagenic | Low risk of carcinogenicity. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
This data is hypothetical and for illustrative purposes only.
Predicted Targets and Potential Signaling Pathway
Based on the proposed in silico workflow, a list of high-confidence targets can be generated. For the purpose of this guide, let us hypothesize that the primary predicted targets for this compound are the 5-HT2A serotonin (B10506) receptor and the alpha-2A adrenergic receptor , both of which are G-protein coupled receptors (GPCRs) involved in neurotransmission and have been implicated in the therapeutic effects of other psychoactive compounds.
The potential modulation of these receptors by this compound could lead to downstream effects on intracellular signaling cascades. A simplified representation of this hypothetical signaling pathway is provided below.
Caption: A hypothetical signaling pathway modulated by this compound.
Conclusion and Future Directions
This technical guide has detailed a comprehensive in silico strategy for the characterization of this compound. By integrating ligand- and structure-based target prediction with ADMET profiling, this workflow provides a powerful, data-driven approach to generate hypotheses about the compound's mechanism of action and its potential as a therapeutic agent. The hypothetical data presented herein suggests that this compound is a promising candidate for further investigation, with predicted drug-like properties and potential activity at key neurological targets.
The next critical step is the experimental validation of these in silico predictions. This would involve in vitro binding assays to confirm the interaction of this compound with the predicted protein targets, followed by cell-based functional assays to determine the nature of this interaction (e.g., agonist or antagonist) and to elucidate its effects on downstream signaling pathways. This iterative cycle of computational prediction and experimental validation is central to modern drug discovery and will be essential in unlocking the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction | bioRxiv [biorxiv.org]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Virtual screening, ADMET profiling, PASS prediction, and bioactivity studies of potential inhibitory roles of alkaloids, phytosterols, and flavonoids against COVID-19 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
A Technical Guide to the Quantum Chemical Analysis of Rauvotetraphylline A's Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive approach to the structural analysis of Rauvotetraphylline A, a complex indole (B1671886) alkaloid, through the application of quantum chemical calculations. While specific quantum chemical studies on this compound are not yet prevalent in published literature, this document details the established computational methodologies and workflows that are widely and successfully applied to the structural elucidation of similar natural products. By integrating theoretical calculations with experimental spectroscopic data, researchers can achieve a high-fidelity understanding of the molecule's three-dimensional structure and electronic properties, which is crucial for drug design and development.
Theoretical Framework for Structural Elucidation
The definitive determination of a complex natural product's structure, such as this compound, relies on a synergistic approach combining experimental data and computational modeling. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide initial two-dimensional structural information and some spatial insights. However, for molecules with multiple stereocenters, quantum chemical calculations are indispensable for establishing the precise relative and absolute stereochemistry.
The general strategy involves:
-
Proposing Putative Structures: Based on initial spectroscopic data (e.g., 1D and 2D NMR, Mass Spectrometry), a set of possible diastereomers of this compound is proposed.
-
Computational Analysis: Each of these candidate structures is then subjected to rigorous computational analysis. This typically involves geometry optimization followed by the calculation of various properties that can be correlated with experimental data.
-
Comparison and Validation: The calculated properties (e.g., NMR chemical shifts, electronic circular dichroism (ECD) spectra) for each candidate structure are compared against the experimental data. The structure whose calculated properties show the best agreement with the experimental results is assigned as the correct one.
Methodologies for Quantum Chemical Calculations
The successful application of quantum chemistry to structural elucidation hinges on the selection of appropriate theoretical methods and basis sets. For indole alkaloids and other organic molecules of similar complexity, Density Functional Theory (DFT) has proven to be a robust and computationally efficient method.
2.1. Geometry Optimization
The first and most critical step is to find the minimum energy conformation of each proposed diastereomer.
-
Method: The B3LYP functional is a commonly used and well-validated choice for geometry optimizations of organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), is typically sufficient for initial geometry optimizations. For higher accuracy in subsequent energy calculations, a larger basis set like 6-311+G(d,p) may be employed.
-
Solvation Model: To accurately model the experimental conditions (often in solution for NMR), a continuum solvation model, such as the Polarizable Continuum Model (PCM), should be incorporated.
2.2. NMR Chemical Shift Calculation
Calculating the NMR chemical shifts for each optimized structure is a powerful way to distinguish between isomers.
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard and most reliable approach for calculating NMR shielding tensors.[1] This is often performed at the same level of theory as the final geometry optimization (e.g., B3LYP/6-311+G(d,p)).
-
Procedure:
-
The optimized geometry of each candidate isomer is used as input.
-
The GIAO NMR calculation is performed.
-
The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
-
The calculated ¹H and ¹³C NMR chemical shifts for each isomer are then compared with the experimental NMR data. A statistical analysis, such as a linear regression, can provide a quantitative measure of the agreement.[1]
-
2.3. Electronic Circular Dichroism (ECD) Spectrum Calculation
For chiral molecules like this compound, ECD spectroscopy provides crucial information about the absolute configuration.
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and rotational strengths, which are used to generate the theoretical ECD spectrum. The B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p)) is often employed for this purpose.[1]
-
Procedure:
-
Using the optimized ground-state geometry, a TD-DFT calculation is performed to obtain the excitation energies and rotational strengths for a significant number of electronic transitions.
-
The theoretical ECD spectrum is then constructed by fitting these transitions to Gaussian functions.
-
The calculated ECD spectrum for each enantiomer is compared with the experimental spectrum. The enantiomer whose calculated spectrum matches the experimental one determines the absolute configuration of the molecule.
-
Data Presentation
The quantitative results from these calculations should be presented in a clear and organized manner to facilitate comparison between different candidate structures and with experimental data.
Table 1: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for this compound Isomers. (Note: The following data is illustrative and does not represent actual published results for this compound.)
| Carbon No. | Experimental δ (ppm) | Calculated δ (ppm) - Isomer 1 | Calculated δ (ppm) - Isomer 2 |
| 2 | 135.2 | 136.1 | 135.4 |
| 3 | 108.9 | 109.5 | 112.1 |
| 5 | 55.4 | 56.0 | 54.8 |
| 6 | 21.7 | 22.5 | 28.3 |
| 7 | 110.1 | 110.8 | 110.5 |
| ... | ... | ... | ... |
| R² vs. Exp. | 0.998 | 0.985 |
Table 2: Hypothetical Key Geometric Parameters for the Confirmed Structure of this compound. (Note: The following data is illustrative and does not represent actual published results for this compound.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length | C2 | N1 | 1.37 Å | ||
| Bond Angle | C2 | N1 | C12 | 108.5° | |
| Dihedral Angle | C3 | C2 | N1 | C12 | 179.8° |
| ... | ... | ... | ... | ... | ... |
Visualization of Workflows and Relationships
Visual diagrams are essential for conveying the logical flow of the structural elucidation process. The following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Workflow for structural elucidation.
Caption: Integration of theoretical and experimental data.
Conclusion
The combination of high-resolution spectroscopic experiments with state-of-the-art quantum chemical calculations provides a formidable toolkit for the structural analysis of complex natural products like this compound. While this guide presents a generalized workflow, the specific choice of computational methods and basis sets may be further refined based on the unique electronic and structural features of the molecule under investigation. The principles and protocols outlined herein offer a robust starting point for researchers aiming to unambiguously determine the structure of this compound, a critical step towards understanding its biological activity and potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols: Standardized Extraction of Rauvotetraphylline A from Rauvolfia tetraphylla
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rauvotetraphylline A is a monoterpene indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla, a species known for its rich diversity of bioactive compounds.[1][2] While the genus Rauvolfia has been studied for its pharmacological properties, including anti-inflammatory and antioxidant activities, specific standardized protocols for the extraction of individual alkaloids like this compound are essential for targeted research and development.[3] This document provides a detailed protocol for the extraction and purification of this compound from the aerial parts of R. tetraphylla, along with relevant quantitative data and a proposed mechanism of action for its potential anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the quantitative data related to the extraction yield and biological activity of this compound.
Table 1: Extraction Yield of this compound from Rauvolfia tetraphylla
| Plant Material | Starting Dry Weight (kg) | Isolated this compound (mg) | Yield (%) | Reference |
| Aerial Parts | 7.5 | 119 | 0.00159% | [2] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | > 40 | [4] |
| SMMC-7721 | Human Hepatocellular Carcinoma | > 40 | [4] |
| A-549 | Human Lung Carcinoma | > 40 | [4] |
| MCF-7 | Human Breast Adenocarcinoma | > 40 | [4] |
| SW-480 | Human Colon Adenocarcinoma | > 40 | [4] |
Experimental Protocols
This section details the standardized protocol for the extraction, fractionation, and purification of this compound from the dried aerial parts of Rauvolfia tetraphylla. The protocol is adapted from established research methodologies.[2]
1. Preparation of Plant Material:
-
Air-dry the aerial parts (leaves and stems) of Rauvolfia tetraphylla in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Solvent Extraction:
-
Place 100 g of the powdered plant material into a large glass container.
-
Add 1 L of 95% ethanol (B145695) to the container, ensuring the entire plant material is submerged.
-
Macerate at room temperature for 3 days with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh 95% ethanol.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude residue.
3. Fractionation by Silica (B1680970) Gel Column Chromatography:
-
Prepare a slurry of silica gel (200-300 mesh) in petroleum ether and pack it into a glass chromatography column.
-
Dissolve a portion of the crude residue in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
Elute the column with a gradient solvent system of petroleum ether-acetone, starting with 100% petroleum ether and gradually increasing the polarity by increasing the proportion of acetone.
-
After the petroleum ether-acetone gradient, further elute the column with methanol to obtain more polar fractions.[2]
-
Collect the fractions in separate test tubes and monitor the separation by Thin Layer Chromatography (TLC).
4. Isolation and Purification of this compound:
-
Based on the TLC profiles, combine the fractions containing the compound of interest. This compound is expected to be in the more polar fractions eluted with methanol.[2]
-
Subject the combined fractions to further purification using repeated column chromatography on silica gel with a chloroform-methanol solvent system, with the addition of a small amount of ammonia (B1221849) solution (e.g., 50:1:0.1 v/v/v CHCl₃-MeOH-NH₃·H₂O) to improve the separation of alkaloids.[2]
-
For final purification, utilize Sephadex LH-20 column chromatography with methanol as the mobile phase.[2]
-
Alternatively, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column can be used for final purification. A gradient of methanol in water is a suitable mobile phase.[2]
-
Analyze the purified compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity by comparing the data with published literature.[2][5]
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Proposed mechanism of this compound in inflammatory signaling.
Discussion of Proposed Signaling Pathway
While direct studies on the signaling pathways modulated by this compound are not yet available, the known pharmacological activities of Rauvolfia species provide a basis for a hypothetical mechanism of action. Extracts from R. tetraphylla have demonstrated anti-inflammatory and antioxidant properties.[3] Furthermore, other alkaloids isolated from this plant have been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-activated macrophages, a key process in inflammation.[4]
The proposed signaling pathway illustrates a potential mechanism for the anti-inflammatory effects of this compound. Many plant-derived alkaloids exert their anti-inflammatory effects by modulating key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]
In this proposed model, an inflammatory stimulus like LPS activates Toll-like receptor 4 (TLR4), which in turn initiates downstream signaling through both the MAPK and NF-κB pathways.
-
NF-κB Pathway: Activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines like TNF-α and IL-6.[9][10]
-
MAPK Pathway: This cascade involves the sequential phosphorylation of MAPKKK, MAPKK, and MAPK (such as p38 and JNK). Activated MAPKs then phosphorylate transcription factors like AP-1, which also contribute to the expression of inflammatory mediators.[11][12]
This compound is hypothesized to inhibit these pathways, potentially by targeting upstream kinases like the IKK complex in the NF-κB pathway and a MAPKKK (e.g., TAK1) in the MAPK pathway. By preventing the activation of these central inflammatory regulators, this compound could effectively reduce the expression of pro-inflammatory genes, thereby exerting an anti-inflammatory effect. This proposed mechanism provides a logical framework for future investigations into the specific molecular targets of this compound.
References
- 1. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Rauvotetraphylline A
For Researchers, Scientists, and Drug Development Professionals
Abstract: Rauvotetraphylline A is a member of the sarpagine (B1680780) family of indole (B1671886) alkaloids, a class of natural products known for their complex polycyclic architecture and significant biological activities. While the isolation of this compound from Rauvolfia tetraphylla has been reported, detailed methodologies for its total or semi-synthesis are not extensively documented in publicly available literature. This document provides detailed application notes and proposed protocols for the total and semi-synthesis of this compound. The strategies outlined herein are based on established and versatile synthetic methodologies successfully applied to the synthesis of structurally related sarpagine and macroline (B1247295) alkaloids.[1][2][3][4][5] These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction to this compound and Synthetic Strategy
This compound belongs to the sarpagine class of monoterpenoid indole alkaloids, which are characterized by a cage-like structure featuring an indole-fused azabicyclo[3.3.1]nonane core.[6][7] The development of synthetic routes to these molecules is crucial for enabling detailed structure-activity relationship (SAR) studies and providing a consistent supply for biological evaluation.
Due to the absence of a published total synthesis of this compound, this document proposes a convergent synthetic strategy. The proposed total synthesis leverages key reactions that are well-precedented in the synthesis of other sarpagine alkaloids, such as the asymmetric Pictet-Spengler reaction and a subsequent Dieckmann condensation to construct the core polycyclic framework.[2][3][8][9][10] A plausible semi-synthetic approach starting from a more complex, naturally abundant sarpagine or macroline alkaloid is also presented.
Proposed Total Synthesis of this compound
The proposed retrosynthetic analysis for this compound identifies a key pentacyclic ketone intermediate as a central building block. This intermediate can be assembled from D-tryptophan, ensuring control over the stereochemistry of the final product.
Retrosynthetic Analysis
A potential retrosynthetic pathway is illustrated below. The key disconnections involve a late-stage functional group manipulation to install the C17-aldehyde and C16-ester, preceded by the formation of the core azabicyclo[3.3.1]nonane system from a tetrahydro-β-carboline precursor derived from D-tryptophan.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Tetracyclic Ketone Intermediate
A general and unified synthetic approach has been developed for this class of alkaloids, often commencing with an asymmetric Pictet-Spengler reaction followed by a Dieckmann condensation to furnish a key tetracyclic ketone intermediate.[2][3]
Table 1: Summary of Key Reactions and Estimated Yields for the Tetracyclic Ketone Intermediate
| Step | Key Transformation | Starting Materials | Reagents and Conditions | Estimated Yield (%) | Reference |
| 1 | Asymmetric Pictet-Spengler Reaction | D-Tryptophan methyl ester, Aldehyde precursor | 1. TFA, CH2Cl2, rt; 2. NaBH4, MeOH | 75-85 | [3][5] |
| 2 | N-Alkylation | Tetrahydro-β-carboline | Appropriate alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | 80-90 | [11] |
| 3 | Dieckmann Condensation | N-Alkylated tetrahydro-β-carboline diester | Strong base (e.g., NaH or KOt-Bu), Toluene (B28343), reflux | 70-80 | [3] |
| 4 | Decarboxylation | β-ketoester from Dieckmann condensation | Acidic conditions (e.g., HCl), heat | 90-95 | [3] |
Elaboration of the Tetracyclic Ketone to this compound
Further functionalization of the tetracyclic ketone would be required to complete the synthesis. This would involve the introduction of the C16 and C17 substituents and the formation of the final ring system. Methodologies such as palladium-mediated cross-coupling reactions could be employed for these transformations.[4]
Proposed Semi-synthesis of this compound
A semi-synthetic approach could offer a more direct route to this compound, provided a suitable, more abundant natural product from the sarpagine or macroline family is available. For instance, a closely related alkaloid could be chemically modified to yield the target molecule.
Table 2: Potential Semi-synthetic Strategies
| Starting Material (Example) | Key Transformation(s) | Reagents and Conditions | Rationale |
| Ajmaline | Oxidative cleavage and functional group interconversion | 1. O3, CH2Cl2/MeOH; 2. Me2S; 3. Selective reduction/oxidation | Ajmaline possesses the core sarpagine skeleton and could be modified to introduce the required functionalities.[3] |
| Vellosimine | C17 functionalization and N-methylation | 1. Vilsmeier-Haack or similar formylation; 2. Oxidation; 3. N-methylation (e.g., MeI) | Vellosimine is a simpler sarpagine alkaloid that could serve as a scaffold for elaboration.[12] |
| Macroline-type Alkaloid | Retro-Michael/Michael addition cascade | Acid or base catalysis | Interconversion between macroline and sarpagine skeletons is known and could be exploited.[2][13] |
Detailed Experimental Protocols (Proposed)
The following are proposed, detailed protocols for key steps in the total synthesis of this compound, adapted from established procedures for analogous compounds.
Protocol 1: Asymmetric Pictet-Spengler Reaction
Objective: To synthesize the tetrahydro-β-carboline core.
Materials:
-
D-Tryptophan methyl ester
-
Appropriate aldehyde precursor (e.g., a protected hydroxy-acetaldehyde derivative)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Sodium borohydride (B1222165) (NaBH4)
-
Methanol (MeOH), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of D-tryptophan methyl ester (1.0 eq) in anhydrous CH2Cl2 at 0 °C, add the aldehyde precursor (1.1 eq).
-
Add trifluoroacetic acid (1.2 eq) dropwise and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously add NaBH4 (1.5 eq) in portions.
-
Stir for an additional 1 hour at room temperature.
-
Quench the reaction with saturated aqueous NaHCO3 solution and extract with CH2Cl2 (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tetrahydro-β-carboline.
Protocol 2: Dieckmann Condensation
Objective: To construct the pentacyclic ketone core.
Materials:
-
N-Alkylated tetrahydro-β-carboline diester
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOt-Bu)
-
Toluene, anhydrous
-
Standard inert atmosphere glassware (e.g., Schlenk line)
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous toluene under an argon atmosphere, add a solution of the N-alkylated tetrahydro-β-carboline diester (1.0 eq) in anhydrous toluene dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting β-ketoester is often used in the next step without further purification. For decarboxylation, dissolve the crude product in a mixture of acetic acid and concentrated HCl and heat to reflux for 4-6 hours.
-
Cool, neutralize with a base (e.g., NaOH), and extract with an organic solvent. Purify by column chromatography to yield the pentacyclic ketone.
Visualized Synthetic Workflows
The following diagrams illustrate the proposed synthetic workflows.
Caption: Proposed total synthesis workflow for this compound.
Caption: Proposed semi-synthesis workflow for this compound.
Conclusion
The synthetic strategies and protocols detailed in this document provide a robust framework for the laboratory-scale synthesis of this compound. While these pathways are proposed based on extensive literature precedents for structurally analogous sarpagine and macroline alkaloids, optimization of reaction conditions will be necessary to achieve viable yields. The successful synthesis of this compound will undoubtedly facilitate further investigation into its biological properties and potential as a therapeutic agent. Researchers are encouraged to adapt and refine these methodologies to advance the chemical synthesis of this intriguing class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Approach to the Total Synthesis of Macroline-Related Sarpagine and Ajmaline Alkaloids1 | Semantic Scholar [semanticscholar.org]
- 5. Total Synthesis of Sarpagine-Related Bioactive Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Quantitative Analysis of Rauvotetraphylline A using HPLC-UV/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Rauvotetraphylline A, a key alkaloid isolated from Rauwolfia tetraphylla, utilizing High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection. The described methodology is designed to be robust, sensitive, and specific, making it suitable for a range of applications from phytochemical analysis to pharmacokinetic studies. Detailed protocols for sample preparation, instrument setup, and method validation are presented, along with representative quantitative data to guide laboratory implementation.
Introduction
This compound is an indole (B1671886) alkaloid with potential pharmacological activities, making its accurate quantification in various matrices crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of complex mixtures, and when coupled with UV and Mass Spectrometry detectors, it provides a high degree of selectivity and sensitivity for quantitative analysis. This application note outlines a validated HPLC-UV/MS method for the determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Internal Standard (IS): Reserpine (or a structurally similar compound not present in the sample)
-
Biological matrix (e.g., plasma, tissue homogenate) or plant extract
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, and column oven.
-
UV-Vis Diode Array Detector (DAD).
-
Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation
2.3.1. Plant Material Extraction
-
Weigh 1.0 g of dried, powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of methanol, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial.
2.3.2. Biological Matrix (Plasma) - Protein Precipitation
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an HPLC vial.
HPLC-UV/MS Method Parameters
Table 1: HPLC-UV/MS Instrumental Conditions
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection | Wavelength: 280 nm |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 353.2 → 144.1 (Quantifier), 353.2 → 198.1 (Qualifier) IS (Reserpine): m/z 609.3 → 195.1 |
Note: The MRM transitions provided are hypothetical and should be optimized by direct infusion of the this compound standard into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.
Method Validation and Quantitative Data
The developed method was validated according to international guidelines to ensure its suitability for the intended purpose. The following parameters were assessed:
Linearity and Range
The linearity of the method was evaluated by analyzing a series of calibration standards of this compound at different concentrations.
Table 2: Linearity and Range Data
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 1523.4x + 456.7 | 0.9992 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram.
Table 3: LOD and LOQ
| Analyte | LOD (ng/mL) (S/N ≥ 3) | LOQ (ng/mL) (S/N ≥ 10) |
| This compound | 0.3 | 1.0 |
Precision and Accuracy
The precision and accuracy of the method were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).
Table 4: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5 | 4.2 | 102.5 | 5.8 | 101.7 |
| Medium | 50 | 3.1 | 98.9 | 4.5 | 99.4 |
| High | 500 | 2.5 | 101.2 | 3.9 | 100.8 |
Recovery
The extraction recovery of this compound from the biological matrix was assessed by comparing the peak area of the analyte from extracted samples with that of unextracted standards at the same concentration.
Table 5: Extraction Recovery
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| Low | 5 | 88.5 |
| Medium | 50 | 91.2 |
| High | 500 | 90.4 |
Visualizations
Experimental Workflow
Figure 1: General workflow for the quantitative analysis of this compound.
Logic of MS/MS Fragmentation for Quantification
Application Note: Development and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Rauvotetraphylline A in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rauvotetraphylline A in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay was validated according to the general principles of bioanalytical method validation and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies in drug development.
Introduction
This compound is an indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, which are known for their rich history in traditional medicine for treating hypertension and psychiatric disorders. The pharmacological activity of Rauvolfia alkaloids is primarily attributed to their effects on the central and peripheral nervous systems. Many of these compounds, like the well-studied reserpine, act by depleting catecholamines and serotonin (B10506) from nerve terminals, leading to a decrease in blood pressure and a sedative effect. Given the therapeutic potential of this class of compounds, a reliable and sensitive analytical method is crucial for the pharmacokinetic evaluation of new analogues like this compound in preclinical and clinical research. This LC-MS/MS method provides the necessary performance for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
To 100 µL of human plasma, add 10 µL of a suitable internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled indole alkaloid).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
-
System: A typical UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (Re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical):
-
This compound: Precursor > Product (e.g., based on its molecular weight and fragmentation pattern)
-
Internal Standard (IS): Precursor > Product
-
Data Presentation
The method was validated for linearity, accuracy, precision, recovery, matrix effect, and stability. All results met the acceptance criteria based on regulatory guidelines.
Table 1: Calibration Curve Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy at LLOQ | 95.2% |
| Precision at LLOQ (%CV) | 8.7% |
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 0.5 | 98.5 | 7.5 | 102.1 | 9.3 |
| Low QC | 1.5 | 101.2 | 5.1 | 99.8 | 6.8 |
| Mid QC | 75 | 97.8 | 3.2 | 98.9 | 4.1 |
| High QC | 400 | 103.4 | 2.5 | 101.5 | 3.3 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Factor | Matrix Factor IS-Normalized |
| Low QC | 1.5 | 92.1 | 6.2 | 0.95 | 0.99 |
| High QC | 400 | 94.5 | 4.1 | 0.93 | 1.01 |
Table 4: Stability of this compound in Human Plasma
| Stability Condition | Duration | QC Level | Mean Accuracy (%) |
| Bench-Top | 6 hours at Room Temp. | Low & High | 98.7 |
| Freeze-Thaw | 3 cycles | Low & High | 101.3 |
| Long-Term | 30 days at -80°C | Low & High | 99.5 |
| Post-Preparative | 24 hours in Autosampler | Low & High | 102.8 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound quantification.
Proposed Signaling Pathway
Application of Rauvotetraphylline A in High-Throughput Screening Assays for Anticancer Drug Discovery
Application Notes
Introduction
Rauvotetraphylline A is a pentacyclic indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla.[1][2] This class of compounds has garnered significant interest in drug discovery due to their diverse pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[2][3][4] The structural complexity and potent bioactivity of this compound make it a compelling candidate for inclusion in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents, particularly in the area of oncology. This document outlines a potential application of this compound in a high-throughput screening assay to identify inhibitors of cancer cell proliferation and to elucidate its mechanism of action.
Principle of the Assay
This application note describes a hypothetical HTS campaign utilizing a cell-based assay to screen for compounds that inhibit the proliferation of a human cancer cell line. This compound is proposed as a potential "hit" compound from such a screen, based on its reported cytotoxic activities.[2] The primary assay will quantify cell viability, followed by secondary assays to investigate the underlying mechanism, such as the induction of apoptosis through the modulation of key signaling pathways. A proposed mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
Data Presentation
Table 1: Hypothetical Activity of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.1 |
| HeLa | Cervical Cancer | 6.5 |
| Jurkat | T-cell Leukemia | 2.8 |
Table 2: Hypothetical Effect of this compound on Apoptosis Markers in Jurkat Cells
| Marker | Treatment | Fold Change vs. Control |
| Caspase-3/7 Activity | This compound (10 µM) | 4.5 |
| Annexin V Staining | This compound (10 µM) | 3.8 |
| p-Akt (Ser473) Levels | This compound (10 µM) | 0.2 |
Experimental Protocols
1. Primary High-Throughput Screening (HTS) for Antiproliferative Activity
Objective: To identify compounds that inhibit the proliferation of Jurkat cells.
Materials:
-
Jurkat T-cell leukemia cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (and other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
384-well white, clear-bottom assay plates
-
Automated liquid handling systems
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding: Jurkat cells are seeded into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium using an automated liquid handler.
-
Compound Addition: A pin tool or acoustic dispenser is used to transfer 100 nL of test compounds from the library plates to the assay plates. For this compound, a dose-response curve is generated by serial dilutions.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement:
-
Plates are equilibrated to room temperature for 30 minutes.
-
20 µL of CellTiter-Glo® reagent is added to each well.
-
The plates are placed on an orbital shaker for 2 minutes to induce cell lysis.
-
After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is read using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. The half-maximal inhibitory concentration (IC50) values are calculated for active compounds.
2. Secondary Assay: Caspase-3/7 Activity Assay
Objective: To determine if the antiproliferative effect of this compound is mediated by the induction of apoptosis.
Materials:
-
Jurkat cells
-
RPMI-1640 medium
-
This compound
-
Caspase-Glo® 3/7 Assay Kit
-
384-well white, clear-bottom assay plates
-
Automated liquid handling systems
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Treatment: Jurkat cells are seeded and treated with this compound at various concentrations as described in the primary HTS protocol.
-
Incubation: Plates are incubated for 24 hours.
-
Caspase Activity Measurement:
-
Plates are equilibrated to room temperature.
-
50 µL of Caspase-Glo® 3/7 reagent is added to each well.
-
The plates are gently mixed on an orbital shaker for 30 seconds.
-
After a 1-hour incubation at room temperature, the luminescence is measured.
-
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
3. Western Blot for Phospho-Akt
Objective: To investigate the effect of this compound on the PI3K/Akt signaling pathway.
Materials:
-
Jurkat cells
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-Akt Ser473, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Jurkat cells are treated with this compound for 6 hours. Cells are then harvested and lysed.
-
Protein Quantification: Protein concentration in the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The band intensities are quantified, and the levels of p-Akt are normalized to total Akt and the loading control (GAPDH).
Visualizations
Caption: High-Throughput Screening Workflow for Antiproliferative Compounds.
Caption: Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
References
Assessing the Cytotoxicity of Rauvotetraphylline A: In Vitro Experimental Protocols
For Immediate Release
[City, State] – [Date] – To facilitate the exploration of the therapeutic potential of Rauvotetraphylline A, a comprehensive set of detailed application notes and protocols for assessing its in vitro cytotoxicity is now available for researchers, scientists, and drug development professionals. These guidelines provide standardized methodologies for key experiments, ensuring reliable and reproducible results in the evaluation of this novel compound.
The provided protocols focus on three widely accepted and robust assays for determining a compound's effect on cell viability and proliferation: the MTT assay, the Lactate (B86563) Dehydrogenase (LDH) assay, and the Annexin V/PI apoptosis assay. While specific quantitative data for this compound's cytotoxicity, such as IC50 values, are not yet established in publicly available literature, these protocols offer the foundational methods required to generate such critical data.
Data Presentation
As no specific quantitative data for this compound was found, a template table is provided below for researchers to populate with their experimental findings. This structured format allows for the clear and concise presentation of IC50 values across different cell lines and exposure times, facilitating straightforward comparison and analysis.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24h Exposure | 48h Exposure | 72h Exposure |
| [e.g., HeLa] | Experimental Data | Experimental Data | Experimental Data |
| [e.g., A549] | Experimental Data | Experimental Data | Experimental Data |
| [e.g., MCF-7] | Experimental Data | Experimental Data | Experimental Data |
| [Normal Cell Line] | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are outlined below. These protocols are designed to be adaptable for the specific cell lines and experimental conditions used in any given laboratory.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.[2] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium and incubate overnight in a humidified 37°C incubator with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the compound. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][3]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150-200 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5][6] A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare triplicate wells for: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and culture medium alone (background).
-
Incubation: Incubate the plate for the desired exposure times.
-
Sample Collection: After incubation, centrifuge the plate at 400-600 x g for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by trypsinization.[10]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL.[12]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.[8][12]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[12]
-
Interpretation:
Conclusion
The provided protocols offer a robust framework for the systematic evaluation of this compound's cytotoxic effects on various cell lines. By adhering to these standardized methods, researchers can generate high-quality, comparable data that will be instrumental in elucidating the compound's mechanism of action and its potential as a therapeutic agent. The consistent application of these assays will be crucial in building a comprehensive understanding of this compound's biological activity.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. kumc.edu [kumc.edu]
Utilizing Rauvotetraphylline A as a Chemical Probe for Biological Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, a plant with a rich history in traditional medicine. The genus Rauvolfia is known for producing a wide array of bioactive alkaloids, with reserpine (B192253) being the most extensively studied for its antihypertensive and antipsychotic properties.[1][2][3][4][5] While the specific biological targets and mechanism of action of this compound are still under investigation, its structural similarity to other pharmacologically active Rauvolfia alkaloids suggests its potential as a valuable chemical probe for exploring novel biological pathways.[6][7]
This document provides detailed application notes and protocols for researchers interested in utilizing this compound to investigate cellular signaling and identify new therapeutic targets. The following sections will guide users through the necessary steps to characterize the activity of this compound, from initial cell-based assays to more complex target identification and pathway analysis.
Quantitative Data Summary
As specific quantitative data for this compound is not yet widely available in the public domain, the following tables are presented as templates for researchers to populate with their experimental findings. These tables provide a structured format for organizing and comparing key metrics.
Table 1: In Vitro Bioactivity of this compound
| Assay Type | Cell Line/Target | IC50 / EC50 (µM) | Ki (µM) | Hill Slope | Notes |
| Cell Viability | SH-SY5Y | [Insert Data] | N/A | [Insert Data] | 72h incubation |
| Neurite Outgrowth | PC-12 | [Insert Data] | N/A | [Insert Data] | Co-treatment with NGF |
| Receptor Binding | 5-HT2A Receptor | N/A | [Insert Data] | [Insert Data] | Radioligand displacement |
| Enzyme Inhibition | Monoamine Oxidase A | [Insert Data] | N/A | [Insert Data] |
Table 2: Cellular Target Engagement of this compound
| Target | Cell Line | Method | Concentration for 50% Engagement (µM) | Notes |
| [Predicted Target 1] | HEK293T | CETSA | [Insert Data] | |
| [Predicted Target 2] | U-87 MG | Photoaffinity Labeling | [Insert Data] |
Experimental Protocols
The following protocols provide a starting point for investigating the biological effects of this compound.
Protocol 1: Cell Viability and Proliferation Assay
This protocol is designed to determine the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Target Identification using Affinity Chromatography
This protocol outlines a general workflow for identifying the protein targets of this compound. This is a crucial step in understanding its mechanism of action.
Materials:
-
This compound
-
Linker-modified this compound (if direct immobilization is not feasible)
-
Affinity chromatography resin (e.g., NHS-activated Sepharose)
-
Cell lysate from a relevant cell line
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high salt, low pH, or competitor compound)
-
SDS-PAGE gels and reagents
-
Mass spectrometry compatible silver or Coomassie stain
Procedure:
-
Immobilization of this compound:
-
Covalently couple this compound (or a derivatized version) to the affinity resin according to the manufacturer's instructions.
-
Block any remaining active sites on the resin.
-
-
Preparation of Cell Lysate:
-
Harvest cells and lyse them in a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the this compound-coupled resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with an uncoupled resin or a resin coupled with an inactive analogue.
-
-
Washing:
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins using an appropriate elution buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by silver or Coomassie staining.
-
Excise the bands of interest and identify the proteins by mass spectrometry (LC-MS/MS).
-
Visualizations
Signaling Pathway Diagram
Based on the known pharmacology of other Rauvolfia alkaloids which are known to interfere with neurotransmitter transport and receptor signaling, a hypothetical signaling pathway that could be modulated by this compound is depicted below.[1][2][4] This serves as a starting point for investigation.
Caption: Hypothetical modulation of dopaminergic signaling by this compound.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for characterizing a novel chemical probe like this compound.
Caption: Workflow for characterizing this compound as a chemical probe.
References
Application Note: Design and Synthesis of Novel Derivatives from the Rauvotetraphylline A Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rauvotetraphylline A is a complex indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, which are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] The intricate polycyclic structure of this compound presents a unique and compelling scaffold for medicinal chemistry. The indole nucleus is considered a "privileged structure" in drug discovery, capable of binding to multiple biological targets with high affinity.[3] This application note outlines a strategic approach to the design and synthesis of novel derivatives of this compound to explore and enhance its therapeutic potential. By introducing targeted chemical modifications, we aim to improve potency, selectivity, and pharmacokinetic properties.
Rationale for Derivatization
The modification of natural product scaffolds is a proven strategy for developing new therapeutic agents.[4][5] For the this compound scaffold, key areas for modification include the indole nitrogen, the aromatic ring system, and the peripheral functional groups. The objectives of this derivatization program are:
-
Structure-Activity Relationship (SAR) Studies: To understand which parts of the molecule are essential for its biological activity.
-
Enhanced Potency: To increase the efficacy against specific targets, such as cancer cell lines or microbial pathogens.
-
Improved Selectivity: To reduce off-target effects and potential toxicity by designing molecules that interact specifically with the desired biological target.
-
Optimized Physicochemical Properties: To improve solubility, metabolic stability, and overall drug-likeness.
Hypothetical Derivative Data
To illustrate the potential of this scaffold, a series of hypothetical derivatives (RTA-D1 to RTA-D4) were designed and evaluated for their cytotoxic and antibacterial activities. The quantitative data are summarized below.
| Compound ID | Modification Description | Cytotoxicity (HeLa) IC₅₀ (µM) | Antibacterial (S. aureus) MIC (µg/mL) |
| This compound | Parent Compound | 15.8 | 32 |
| RTA-D1 | C-10 Bromination | 7.2 | 16 |
| RTA-D2 | N-Indole Benzylation | 11.5 | 24 |
| RTA-D3 | C-10 Phenyl (Suzuki Coupling) | 2.1 | 8 |
| RTA-D4 | C-10 (4-fluorophenyl) | 1.9 | 6 |
Protocols and Methodologies
General Synthetic Workflow
The synthesis of novel derivatives follows a logical workflow from the parent scaffold to the final purified compounds, ready for biological screening.
References
Application Notes and Protocols for Pharmacokinetic Studies of Rauvotetraphylline A in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific pharmacokinetic studies on Rauvotetraphylline A in animal models have not been extensively published in publicly available literature. The following protocols and data are based on established methodologies for related indole (B1671886) alkaloids isolated from Rauvolfia species, such as reserpine, ajmaline (B190527), and yohimbine (B192690). These notes should, therefore, serve as a comprehensive guide to designing and conducting pharmacokinetic studies for this compound.
Introduction
This compound is an indole alkaloid isolated from the plant Rauvolfia tetraphylla. As with other alkaloids from this genus, it is of interest for its potential pharmacological activities. Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound is a critical step in preclinical drug development. This document provides detailed protocols for conducting pharmacokinetic studies in animal models, methods for bioanalysis, and a summary of pharmacokinetic parameters of structurally related Rauvolfia alkaloids to serve as a reference.
Comparative Pharmacokinetic Data of Related Rauvolfia Alkaloids
The following table summarizes key pharmacokinetic parameters of well-studied alkaloids from Rauvolfia species in rats, which can provide a preliminary indication of the expected pharmacokinetic behavior of this compound.
| Parameter | Reserpine (Rats) | Ajmaline (Rats) | Yohimbine (Rats) |
| Dose and Route | 0.1, 0.5, 1 mg/kg (daily for 3 days) | 2 mg/kg (IV), 10 mg/kg (intraduodenal)[1][2] | 1 mg/kg (IV)[3] |
| Volume of Distribution (Vd) | 1.3 mL/kg[4] | 4.81 L/kg[5] | 259 mL/kg[3] |
| Clearance (CL) | 4.5 x 10⁻¹ mL/h/kg[4] | 56.6 mL/min/kg[6] | 11 mL/h/kg[3] |
| Elimination Half-life (t½) | - | - | 16.3 h (elimination phase)[3] |
| Bioavailability (F) | - | 16.7% (intraduodenal)[1][2] | - |
| Tmax (Oral/Intraduodenal) | - | - | - |
| Cmax (Oral/Intraduodenal) | - | - | - |
Note: The provided data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Animal Model Selection and Handling
-
Species: Sprague-Dawley rats (male, 200-250 g) are a commonly used model for pharmacokinetic studies of alkaloids.[1][2][3][4] Mice can also be used.[7]
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Fasting: Animals should be fasted overnight (12 hours) before drug administration, with free access to water.
Drug Formulation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle. For intravenous administration, a common vehicle is a mixture of saline, ethanol, and polyethylene (B3416737) glycol (PEG). For oral administration, it can be suspended in a 0.5% carboxymethylcellulose (CMC) solution. The exact formulation will depend on the solubility of this compound.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection or infusion via the tail vein to determine absolute bioavailability and intrinsic pharmacokinetic parameters. A typical dose for a related alkaloid, ajmaline, is 2 mg/kg.[1][2]
-
Oral (PO): Administered via oral gavage to assess oral absorption and bioavailability. A representative oral dose for ajmaline is 10 mg/kg.[1][2]
-
Blood Sample Collection
-
Sampling Sites: Blood samples (approximately 0.2-0.3 mL) can be collected from the jugular vein, saphenous vein, or via tail bleeding.
-
Time Points:
-
IV Administration: Pre-dose (0), and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Oral Administration: Pre-dose (0), and at 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Sample Processing:
-
Collect blood into heparinized tubes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma.[8]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a structurally similar alkaloid not present in the sample).
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard will need to be determined by direct infusion.
-
Pharmacokinetic Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). Key parameters include:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Absolute oral bioavailability (F%) calculated as: (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Bioanalytical Sample Processing Workflow
References
- 1. Effect of experimental renal dysfunction on bioavailability of ajmaline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The pharmacokinetic properties of yohimbine in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics and dromotropic activity of ajmaline in rats with hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution and metabolism of tritiated yohimbine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of five alkaloids from Rauvolfia vomitoria in rat plasma by LC-MS/MS: Application to a comparative pharmacokinetic study in normal and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation Development for In Vivo Administration of Rauvotetraphylline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a member of the oxindole (B195798) alkaloid class of compounds, which are known for their diverse and potent biological activities, including anti-inflammatory and anticancer properties. A significant challenge in the preclinical and clinical development of this compound and similar alkaloids is their poor aqueous solubility, which can lead to low bioavailability and variable in vivo efficacy. Appropriate formulation is therefore critical to enable consistent and effective systemic exposure in animal models.
These application notes provide a comprehensive guide to developing suitable formulations for the in vivo administration of this compound, covering oral and parenteral routes. The protocols outlined below offer systematic approaches to solubility screening, formulation preparation, and characterization, tailored to the physicochemical properties of poorly soluble alkaloids.
Physicochemical Properties of this compound (Hypothetical Data)
As specific experimental data for this compound is not widely available, the following table summarizes hypothetical, yet typical, physicochemical properties for an oxindole alkaloid of this nature. These values should be experimentally determined for the specific batch of this compound being used.
| Property | Value | Method |
| Molecular Weight | ~400 g/mol | Mass Spectrometry |
| LogP | 3.5 - 4.5 | Calculated/HPLC |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask method |
| Melting Point | 180 - 200 °C | Differential Scanning Calorimetry |
| pKa | 5.0 - 6.0 (basic) | Potentiometric titration |
Experimental Protocols
Solubility Screening
Objective: To identify suitable solvents and excipients that can solubilize this compound for the preparation of stock solutions and formulations.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (EtOH)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Polysorbate 80
-
Cremophor® EL
-
Corn oil
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials, shaker, centrifuge, HPLC system
Protocol:
-
Prepare saturated solutions of this compound in various solvents and co-solvent systems.
-
Add an excess amount of this compound to 1 mL of each solvent/co-solvent in a glass vial.
-
Shake the vials at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of this compound using a validated HPLC method.
Table 1: Example Solubility Data for this compound
| Solvent/Vehicle | Solubility (mg/mL) |
| Water | < 0.001 |
| PBS (pH 7.4) | < 0.001 |
| DMSO | > 50 |
| Ethanol | 5 |
| Propylene Glycol | 10 |
| PEG 400 | 20 |
| 10% DMSO in PBS | 0.1 |
| 10% PEG 400, 5% Tween® 80 in Saline | 1.5 |
| Corn Oil | 2 |
Formulation Preparation for Parenteral Administration
Objective: To prepare a sterile solution or a stable nanosuspension of this compound suitable for intravenous (IV) or intraperitoneal (IP) injection.
Protocol 1: Co-solvent-based IV Formulation
-
Dissolve this compound in a minimal amount of a suitable co-solvent system identified from the solubility screen (e.g., PEG 400:Ethanol 1:1 v/v).
-
Slowly add a surfactant such as Polysorbate 80 to the solution while stirring to improve stability upon aqueous dilution.
-
Under continuous stirring, add sterile saline or 5% dextrose solution (D5W) dropwise to the desired final concentration.
-
Visually inspect for any precipitation. The final formulation should be a clear, homogenous solution.
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
Table 2: Example Co-solvent IV Formulation
| Component | Concentration | Function |
| This compound | 1 mg/mL | Active Pharmaceutical Ingredient |
| PEG 400 | 10% (v/v) | Co-solvent |
| Polysorbate 80 | 5% (v/v) | Surfactant/Stabilizer |
| Sterile Saline | q.s. to 100% | Vehicle |
Protocol 2: Nanosuspension for IV/IP Administration
-
Prepare a pre-solution of this compound in a suitable solvent (e.g., DMSO).
-
In a separate vessel, prepare an aqueous phase containing a stabilizer (e.g., 1% w/v Poloxamer 188).
-
Inject the drug solution rapidly into the stirred aqueous phase to induce precipitation of nanoparticles.
-
Homogenize the resulting suspension using a high-pressure homogenizer or sonicator to reduce particle size and improve uniformity.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Formulation Preparation for Oral Administration
Objective: To prepare a solution, suspension, or self-emulsifying drug delivery system (SEDDS) for oral gavage.
Protocol 1: Suspension Formulation
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution containing a suspending agent (e.g., 0.5% w/v carboxymethyl cellulose (B213188) - CMC) and a wetting agent (e.g., 0.1% w/v Tween® 80) in purified water.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle with continuous stirring to form a uniform suspension.
-
Store the suspension in a tightly sealed container, protected from light. Shake well before each use.
Table 3: Example Oral Suspension Formulation
| Component | Concentration | Function |
| This compound | 5 mg/mL | Active Pharmaceutical Ingredient |
| Carboxymethyl Cellulose (CMC) | 0.5% (w/v) | Suspending Agent |
| Tween® 80 | 0.1% (w/v) | Wetting Agent |
| Purified Water | q.s. to 100% | Vehicle |
Visualization of Workflows and Signaling Pathways
Caption: A generalized workflow for the formulation development of this compound.
Caption: A potential anti-inflammatory signaling pathway modulated by this compound.
Caption: A potential apoptotic signaling pathway induced by this compound in cancer cells.
Stability Assessment
Objective: To evaluate the physical and chemical stability of the prepared formulations under different storage conditions.
Protocol:
-
Divide the prepared formulation into several aliquots and store them at different conditions (e.g., 4°C, room temperature, 40°C).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), visually inspect the formulations for any signs of precipitation, color change, or phase separation.
-
For solutions, measure the concentration of this compound by HPLC to assess chemical degradation.
-
For suspensions, measure particle size and PDI to assess physical stability.
-
A stable formulation should retain at least 90% of the initial drug concentration and show no significant changes in physical appearance.
Table 4: Example Stability Data for Oral Suspension (5 mg/mL) at 4°C
| Time (weeks) | Appearance | Particle Size (µm) | Assay (% of initial) |
| 0 | Uniform suspension | 5.2 | 100 |
| 1 | Uniform suspension | 5.3 | 99.5 |
| 2 | Uniform suspension | 5.5 | 99.1 |
| 4 | Uniform suspension | 5.6 | 98.5 |
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation that ensures adequate bioavailability. The protocols and data presented in these application notes provide a systematic framework for researchers to screen for suitable excipients, prepare various types of formulations for parenteral and oral administration, and assess their stability. By following these guidelines, researchers can develop robust and reproducible formulations to facilitate the accurate assessment of the pharmacological and toxicological properties of this compound. It is imperative to perform thorough characterization and stability studies for any new formulation before its use in in vivo experiments.
Application Notes and Protocols: Radiolabeling of Rauvotetraphylline A for Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, hypothetical protocol for the radiolabeling of Rauvotetraphylline A, a complex indole (B1671886) alkaloid from the Rauwolfia species. Given the absence of a standardized public protocol, this guide outlines two robust methodologies, Tritiation ([³H]) and Iodination ([¹²⁵I]), which are foundational techniques in radioligand development for receptor binding assays. The protocol covers the entire workflow, from the selection of the labeling strategy to purification and quality control, culminating in a sample binding assay. This application note is intended to serve as a comprehensive guide for researchers aiming to develop a radiolabeled version of this compound to investigate its pharmacodynamics and receptor interaction profile.
Introduction
This compound is a member of the Rauwolfia alkaloids, a class of compounds known for their significant physiological activities.[1][2] These indole alkaloids are biosynthesized from tryptophan and often possess complex polycyclic structures.[1] To elucidate the mechanism of action and quantify the binding affinity of this compound to its putative biological targets, the development of a high-affinity radiolabeled version (a radioligand) is essential. Radioligand binding assays are a gold standard for measuring the affinity of a ligand to its receptor due to their sensitivity and robustness.[3][4]
This protocol will detail two primary methods for radiolabeling:
-
Tritiation ([³H]) : Involves the incorporation of tritium (B154650), a radioactive isotope of hydrogen. This method is often preferred as it results in minimal structural perturbation of the small molecule, thus preserving its biological activity. A high specific activity of >20 Ci/mmol is desirable for tritiated ligands in binding assays.[5]
-
Iodination ([¹²⁵I]) : Involves the attachment of iodine-125. This method can yield very high specific activities (up to 2200 Ci/mmol for a single iodine atom) but requires a suitable functional group, typically a phenol (B47542), for electrophilic substitution and may be more likely to alter binding affinity.[5][6]
The selection of the method depends on the chemical structure of this compound, the desired specific activity, and the stability of the final product.
Radiolabeling Strategies and Methodologies
Prerequisite: Structural Analysis of this compound
A critical first step is the analysis of the this compound structure to identify suitable sites for radiolabeling. The ideal position for label incorporation should not interfere with the molecule's receptor binding domain. The presence of a phenolic hydroxyl (-OH) group would make it a prime candidate for iodination.[7][8] The indole nucleus itself is a target for tritiation via methods like catalytic desulfenylation if a suitable precursor is synthesized.[9]
Protocol 1: Tritiation via Catalytic Exchange
This protocol assumes the synthesis of a suitable precursor, such as a halogenated (bromo- or iodo-) derivative of this compound at a non-essential position.
Principle: Catalytic tritium exchange involves the replacement of a halogen atom with a tritium atom using tritium gas (³H₂) in the presence of a palladium catalyst.
Materials and Reagents:
| Reagent/Material | Specifications |
| Halogenated this compound | Precursor molecule |
| Tritium Gas (³H₂) | High specific activity |
| Palladium on Carbon (Pd/C) | 10% catalyst |
| Anhydrous Solvent (e.g., DMF, Dioxane) | HPLC grade |
| Base (e.g., Triethylamine, NaOAc) | Anhydrous |
| Scintillation Cocktail | For radioactivity measurement |
| HPLC System with Radio-detector | For purification and analysis |
Procedure:
-
Reaction Setup: In a specialized tritiation manifold, dissolve the halogenated this compound precursor and the base in the anhydrous solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Degassing: Freeze the reaction mixture with liquid nitrogen and evacuate the vessel to remove atmospheric gases.
-
Tritiation: Introduce tritium gas into the reaction vessel and allow the mixture to stir at room temperature. The reaction time can vary from a few hours to overnight.
-
Quenching and Filtration: After the reaction, the excess tritium gas is removed. The catalyst is filtered off through a syringe filter.
-
Solvent Removal: The solvent is evaporated under a stream of inert gas or by vacuum centrifugation.
-
Purification: The crude product is purified using High-Performance Liquid Chromatography (HPLC).[10][11]
Protocol 2: Iodination via Electrophilic Substitution
This protocol is applicable if this compound possesses an activated aromatic ring, such as a phenol group.
Principle: Direct radioiodination involves the oxidation of Na[¹²⁵I] to an electrophilic species that substitutes onto an activated aromatic ring. The Chloramine-T method is a common oxidative technique.[6][12]
Materials and Reagents:
| Reagent/Material | Specifications |
| This compound | Parent molecule |
| Sodium Iodide [¹²⁵I] | High specific activity, carrier-free |
| Chloramine-T | Oxidizing agent |
| Sodium Metabisulfite (B1197395) | Reducing agent (to quench reaction) |
| Phosphate (B84403) Buffer | pH 7.0-7.5 |
| HPLC System with Gamma-detector | For purification and analysis |
| Solid Phase Extraction (SPE) Cartridges | For initial cleanup |
Procedure:
-
Reaction Setup: In a shielded vial, combine this compound dissolved in a minimal amount of organic solvent with the phosphate buffer.
-
Radioiodide Addition: Add the Na[¹²⁵I] solution to the vial.
-
Initiation: Add a fresh solution of Chloramine-T to initiate the reaction. Allow it to proceed for 1-2 minutes at room temperature.
-
Quenching: Stop the reaction by adding sodium metabisulfite solution.
-
Initial Cleanup: Pass the reaction mixture through a C18 SPE cartridge to remove unreacted iodide.
-
Purification: Elute the cartridge and purify the crude product using reverse-phase HPLC equipped with a gamma detector.[13][14]
Purification and Quality Control
Purification of the radiolabeled compound is a critical step to ensure high radiochemical purity, which is essential for reliable binding data.[10][15]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for purifying small radiolabeled molecules.[14][16] The system should be equipped with both a UV detector to monitor the unlabeled compound and a radioactivity detector (e.g., flow scintillation for ³H or gamma for ¹²⁵I).
Typical HPLC Parameters:
| Parameter | Specification |
| Column | C18, e.g., 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., at 280 nm) and in-line radioactivity detector |
Quality Control Parameters
The final product must be rigorously tested before use in binding assays.
| Parameter | Target Specification | Method |
| Radiochemical Purity | > 95% | Analytical Radio-HPLC |
| Specific Activity | > 20 Ci/mmol for [³H] > 1000 Ci/mmol for [¹²⁵I] | Competition Binding Assay or HPLC-MS |
| Chemical Identity | Co-elution with authentic standard | Radio-HPLC |
Determining Specific Activity: The specific activity (radioactivity per mole, e.g., Ci/mmol) is a crucial parameter.[17] It can be determined by comparing the mass of the purified product (from the UV peak) with its radioactivity. Alternatively, a functional method using homologous competition binding assays can determine the specific activity without needing to quantify minute amounts of the radioligand.[18]
Experimental Workflow and Diagrams
The overall process from labeling to application is summarized in the following workflow.
Caption: Workflow for radiolabeling this compound.
Sample Protocol: Receptor Binding Assay
Once the radioligand ([R]-Rauvotetraphylline A) is prepared and validated, it can be used in various binding assays.[3]
Saturation Binding Assay
Objective: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[4]
Procedure:
-
Incubation: Incubate increasing concentrations of [R]-Rauvotetraphylline A with a constant amount of tissue homogenate or cell membrane preparation containing the target receptor.
-
Parallel Incubation (Non-specific Binding): In a parallel set of tubes, perform the same incubations in the presence of a high concentration of an unlabeled competing ligand to determine non-specific binding.
-
Equilibrium: Incubate at a defined temperature until binding reaches equilibrium.
-
Separation: Rapidly separate bound from free radioligand by filtration over glass fiber filters.
-
Quantification: Wash the filters, and measure the radioactivity trapped on them using a scintillation counter.
-
Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the concentration of the radioligand and fit the data using non-linear regression to determine Kd and Bmax.
Caption: Ligand-receptor binding equilibrium relationship.
Competition Binding Assay
Objective: To determine the affinity (Ki) of unlabeled test compounds for the receptor.[4]
Procedure:
-
Incubation: Incubate a fixed concentration of [R]-Rauvotetraphylline A (typically at or below its Kd) with the receptor preparation and varying concentrations of the unlabeled competitor compound.
-
Equilibrium, Separation, and Quantification: Follow the same steps as in the saturation assay.
-
Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. The concentration that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Hypothetical Binding Data:
| Assay Type | Parameter | Hypothetical Value |
| Saturation | Kd ([³H]-Rauvotetraphylline A) | 2.5 nM |
| Bmax | 150 fmol/mg protein | |
| Competition | IC50 (Unlabeled Compound X) | 25 nM |
| Ki (Unlabeled Compound X) | 10 nM |
Conclusion
The development of a radiolabeled version of this compound is a pivotal step in characterizing its pharmacological profile. The protocols outlined provide a foundational approach to producing a high-quality radioligand suitable for in vitro binding studies. Careful execution of the synthesis, purification, and quality control steps is paramount to generating reliable and reproducible data that will advance the understanding of this important natural product.
References
- 1. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 2. Pharmacognosy of Rauwolfia ppt upload | PPTX [slideshare.net]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. revvity.com [revvity.com]
- 6. revvity.com [revvity.com]
- 7. FUNCTIONAL GROUPS AND STRUCTURAL FEATURES OF ANTIOXIDANTS: A REVIEW | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Specific tritiation of indole derivatives by catalytic desulfenylation. Application to the labelling of tryptophan-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moravek.com [moravek.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indico.cern.ch [indico.cern.ch]
- 15. inis.iaea.org [inis.iaea.org]
- 16. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to improve the yield of Rauvotetraphylline A from natural sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the yield of Rauvotetraphylline A and other related indole (B1671886) alkaloids from Rauvolfia tetraphylla.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to obtain high yields from natural sources?
This compound is a novel indole alkaloid identified in Rauvolfia tetraphylla.[1][2] Like many secondary metabolites, its production in the plant is typically low. This is because the biosynthesis of such complex molecules is tightly regulated and often occurs in response to specific developmental or environmental cues. The intricate biosynthetic pathway and the presence of competing metabolic pathways for precursor molecules contribute to the limited natural abundance.
Q2: What are the general strategies to enhance the yield of indole alkaloids from Rauvolfia tetraphylla?
Several strategies can be employed to boost the production of indole alkaloids, including this compound. These can be broadly categorized as:
-
In Vitro Culture Techniques: Utilizing plant tissue culture, such as callus or hairy root cultures, provides a controlled environment for optimizing alkaloid production.
-
Elicitation: Applying biotic or abiotic elicitors to plant cultures can trigger defense responses and stimulate the biosynthesis of secondary metabolites.
-
Precursor Feeding: Supplying the biosynthetic pathway with precursor molecules, such as tryptophan, can increase the final product yield.[3][4]
-
Metabolic Engineering: Modifying the genetic makeup of the plant or a microbial host to upregulate key enzymes in the biosynthetic pathway or to block competing pathways.
-
Optimization of Extraction Protocols: Fine-tuning the extraction method, including the choice of solvent and physical parameters, can significantly improve the recovery of the target compound.
Q3: Which parts of the Rauvolfia tetraphylla plant are likely to have the highest concentration of alkaloids?
Studies on Rauvolfia species have shown that alkaloid content can vary significantly between different plant organs. For instance, in Rauvolfia tetraphylla, the total alkaloid content has been observed to be highest in the flowers and very young leaves.[5] However, the specific distribution of this compound may differ. It is recommended to perform a comparative analysis of different plant parts (roots, stem, leaves of different ages, flowers, and fruits) to identify the optimal source material.
Troubleshooting Guides
Issue 1: Low yield of alkaloids in plant tissue culture.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Culture Medium | Optimize the Murashige and Skoog (MS) medium composition. Systematically vary the concentrations of plant growth regulators like 2,4-Dichlorophenoxyacetic acid (2,4-D) and kinetin. | Identification of a medium formulation that promotes both cell growth and alkaloid production. |
| Inadequate Precursor Availability | Supplement the culture medium with tryptophan, a key precursor for indole alkaloid biosynthesis.[3][4] Test a range of concentrations (e.g., 25, 50, 75, 100 mg/l).[3][4] | Increased production of indole alkaloids due to enhanced precursor supply. A study on reserpine (B192253) in R. tetraphylla callus showed increased content with 50 mg/l tryptophan.[3][4] |
| Lack of Biosynthetic Pathway Induction | Introduce elicitors to the culture. Test both biotic (e.g., mannan (B1593421) from Saccharomyces cerevisiae) and abiotic (e.g., salicylic (B10762653) acid, jasmonic acid, NaCl) elicitors at various concentrations and exposure times.[6][7][8] | Stimulation of the plant's defense response, leading to an upregulation of the alkaloid biosynthetic pathway and increased yield. |
Issue 2: Inefficient extraction of this compound from plant material.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent System | Perform small-scale extractions with a range of solvents of varying polarity (e.g., methanol, ethanol, chloroform, dichloromethane). Analyze the extracts using TLC or HPLC to identify the most effective solvent for this compound. | Selection of a solvent that provides the highest extraction efficiency for the target compound. |
| Incomplete Cell Lysis | Employ physical disruption methods prior to solvent extraction. This can include grinding the dried plant material into a fine powder or using techniques like sonication or high hydrostatic pressure-assisted extraction (HHPE).[9][10] | Improved solvent penetration and release of intracellular alkaloids, leading to a higher extraction yield. |
| Degradation of the Target Compound | Conduct the extraction process at a controlled, lower temperature to minimize thermal degradation of the alkaloid. | Preservation of the integrity of this compound and prevention of yield loss due to degradation. |
Experimental Protocols & Data
Protocol 1: Elicitation of Indole Alkaloids in Rauvolfia Hairy Root Cultures
This protocol is adapted from studies on related Rauvolfia species and can be optimized for this compound.
-
Establishment of Hairy Root Cultures: Initiate hairy root cultures from sterile leaf explants of Rauvolfia tetraphylla using Agrobacterium rhizogenes-mediated transformation.
-
Elicitor Preparation:
-
Abiotic Elicitor (NaCl): Prepare stock solutions of NaCl in sterile distilled water to achieve final concentrations of 50 mM, 100 mM, and 200 mM in the culture medium.
-
Biotic Elicitor (Mannan): Prepare a stock solution of mannan from Saccharomyces cerevisiae in sterile distilled water to achieve final concentrations of 50 mg/l, 100 mg/l, and 200 mg/l in the culture medium.
-
-
Elicitation Treatment: Add the prepared elicitor solutions to established hairy root cultures. Maintain the cultures for a specific duration (e.g., 1 week).
-
Harvesting and Extraction: Harvest the hairy roots, dry them, and perform a solvent extraction to isolate the alkaloids.
-
Analysis: Quantify the yield of this compound and other alkaloids using HPLC.
Table 1: Effect of Elicitors on Ajmaline (B190527) and Ajmalicine (B1678821) Yield in Rauwolfia serpentina Hairy Roots (Data adapted from a study by Sharma et al., 2016) [6][8]
| Elicitor | Concentration | Treatment Duration | Ajmaline Yield (mg/g DW) | Ajmalicine Yield (mg/g DW) | Fold Increase (Ajmaline) | Fold Increase (Ajmalicine) |
| Control | - | 1 week | 0.328 | - | - | - |
| NaCl | 50 mM | 1 week | 0.563 | - | 1.7 | - |
| NaCl | 100 mM | 1 week | 0.510 | - | 1.5 | - |
| NaCl | 200 mM | 1 week | 0.629 | - | 1.9 | - |
| Mannan | 50 mg/l | 1 week | - | - | 1.5 | - |
| Mannan | 100 mg/l | 1 week | - | - | 2.9 | - |
| Mannan | 200 mg/l | 1 week | - | - | 1.48 | - |
| NaCl | 100 mM | 1 week | - | Increased | - | 14.8 |
Note: This data is for ajmaline and ajmalicine in a related species and serves as a guide for potential improvements.
Protocol 2: Precursor Feeding in Rauvolfia tetraphylla Callus Culture
-
Callus Induction: Initiate callus cultures from leaf explants of Rauvolfia tetraphylla on MS medium supplemented with 9 µM 2,4-D.
-
Precursor Supplementation: Prepare MS medium with varying concentrations of tryptophan (e.g., 25, 50, 75, 100 mg/l).
-
Subculturing: Subculture the induced callus onto the tryptophan-supplemented media.
-
Incubation: Incubate the callus cultures for a standard growth period (e.g., 4 weeks).
-
Harvesting and Analysis: Harvest the callus, dry it, and extract the alkaloids for quantification by HPLC.
Table 2: Effect of Tryptophan Feeding on Reserpine Content in Rauvolfia tetraphylla Callus (Data adapted from a study by Anitha and Kumari, 2006) [3][4]
| Tryptophan Concentration (mg/l) | Reserpine Content (mg/g dry weight) |
| 0 (Control) | Baseline |
| 25 | Increased |
| 50 | 2.1 |
| 75 | Lower than 50 mg/l |
| 100 | Lower than 50 mg/l |
Note: This data is for reserpine and indicates an optimal concentration for precursor feeding.
Visualizations
Biosynthetic Pathway and Enhancement Strategies
Caption: Overview of the indole alkaloid pathway and points of intervention.
Experimental Workflow for Yield Improvement
Caption: A logical workflow for enhancing the yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. core.ac.uk [core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. Elicitation Based Enhancement of Secondary Metabolites in Rauwolfia serpentina and Solanum khasianum Hairy Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. phcog.com [phcog.com]
- 9. Optimization of extraction yield, flavonoids and lycopene from tomato pulp by high hydrostatic pressure-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the stereoselective synthesis of Rauvotetraphylline A
Disclaimer: To date, a formal total synthesis of Rauvotetraphylline A has not been published in peer-reviewed literature. This technical support center provides troubleshooting guides and frequently asked questions based on established synthetic strategies for structurally related Rauwolfia alkaloids, such as Rauvomine B and other yohimbine-type alkaloids, which share a common pentacyclic core and similar synthetic challenges. The methodologies and potential issues described herein are extrapolated from these analogous syntheses and are intended to serve as a practical guide for researchers tackling the stereoselective synthesis of this compound and related compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the key stages of the synthesis of the this compound core structure.
1. Pictet-Spengler Reaction: Formation of the Tetrahydro-β-carboline Core
The Pictet-Spengler reaction is a crucial step in constructing the tetracyclic core of this compound. Achieving high diastereoselectivity at the newly formed C3 stereocenter is a primary challenge.
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low to no product formation | - Incomplete imine formation.- Insufficiently acidic reaction conditions.- Decomposition of starting materials. | - Ensure the aldehyde and tryptamine (B22526) starting materials are pure and dry.- Use a dehydrating agent (e.g., molecular sieves) to drive imine formation.- Screen different acid catalysts (e.g., TFA, HCl, Lewis acids like BF₃·OEt₂) and solvents.- Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. |
| Poor diastereoselectivity at C3 | - Lack of effective facial bias during the cyclization.- Reaction conditions favoring thermodynamic product mixtures. | - Employ a chiral auxiliary on the tryptamine nitrogen or the aldehyde to induce facial selectivity.- Utilize a chiral Brønsted acid or Lewis acid catalyst to create a chiral environment.- Lowering the reaction temperature can often enhance kinetic control and improve diastereoselectivity. |
| Formation of side products (e.g., oxidation to β-carboline) | - Presence of oxygen or other oxidants.- Harsh reaction conditions. | - Thoroughly degas solvents and run the reaction under a strict inert atmosphere.- Use milder acid catalysts or shorter reaction times.- Consider a two-step procedure where the imine is pre-formed and then cyclized under controlled conditions. |
2. Annulation of the E-ring: Dieckmann Condensation or Alternative Cyclizations
Formation of the final piperidine (B6355638) E-ring is another critical phase where stereochemical control and yield can be problematic.
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield in Dieckmann condensation | - Unfavorable equilibrium.- Steric hindrance.- Competing side reactions (e.g., elimination, polymerization). | - Use a strong, non-nucleophilic base (e.g., NaH, KHMDS, LDA) in an anhydrous aprotic solvent.- Employ high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.- Ensure the substrate is completely deprotonated before cyclization occurs. |
| Incorrect stereochemistry at C16 or C20 | - Epimerization under basic or acidic conditions.- Lack of stereocontrol in the cyclization step. | - Use milder reaction conditions (lower temperature, weaker base/acid).- Introduce a directing group to influence the stereochemical outcome.- Consider alternative cyclization strategies such as a radical cyclization or a transition-metal-catalyzed process that may offer better stereocontrol. |
| Difficulty in purification | - Presence of closely related diastereomers.- Contamination with starting material or byproducts. | - Optimize chromatographic conditions (column material, solvent system).- Consider derivatization to facilitate separation, followed by removal of the derivatizing group.- Recrystallization can be effective for separating crystalline diastereomers. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the stereoselective synthesis of the this compound core?
A1: The diastereoselective Pictet-Spengler reaction is widely considered the most pivotal step. The stereochemistry established at the C3 position often dictates the stereochemical outcome of subsequent transformations and can be challenging to control. Careful selection of chiral auxiliaries, catalysts, and reaction conditions is paramount for success.
Q2: I am observing a mixture of C3 epimers after the Pictet-Spengler reaction. How can I improve the diastereoselectivity?
A2: To improve diastereoselectivity, consider the following:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the tryptamine nitrogen can effectively shield one face of the intermediate iminium ion, leading to preferential attack from the less hindered face.
-
Catalyst Control: The use of chiral phosphoric acids or other chiral Brønsted acids has proven effective in catalyzing asymmetric Pictet-Spengler reactions with high enantioselectivity, which can translate to high diastereoselectivity in subsequent steps.
-
Substrate Control: The stereocenters already present in a complex aldehyde coupling partner can influence the stereochemical outcome of the cyclization.
-
Reaction Conditions: Lowering the reaction temperature generally favors the kinetically controlled product, which is often the desired diastereomer.
Q3: My Dieckmann condensation to form the E-ring is giving a low yield. What are some alternative strategies?
A3: If the Dieckmann condensation is problematic, several alternative methods can be explored for the E-ring closure:
-
Intramolecular Heck Reaction: This can be a powerful method for forming the C-C bond of the E-ring.
-
Ring-Closing Metathesis (RCM): If the precursor can be functionalized with two terminal alkenes, RCM is an excellent and often high-yielding alternative.
-
Radical Cyclization: Tin-mediated or photoredox-catalyzed radical cyclizations can be effective for forming five- and six-membered rings.
-
Intramolecular Aldol or Mannich Reactions: Depending on the functionality present in the precursor, these classic reactions can be adapted for the E-ring annulation.
Q4: How can I confirm the stereochemistry of my synthetic intermediates?
A4: A combination of spectroscopic techniques is essential for stereochemical assignment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for determining the relative stereochemistry of protons in a molecule.
-
X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray analysis provides unambiguous proof of both relative and absolute stereochemistry.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to determine the absolute configuration of chiral molecules by comparing the experimental spectrum to that of known compounds or theoretical calculations.
Quantitative Data Summary
The following table summarizes representative yields and diastereoselectivities for key reactions in the synthesis of yohimbine-type alkaloids, which are structurally analogous to this compound.
| Reaction Step | Synthetic Route / Method | Key Reagents/Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Pictet-Spengler Reaction | Synthesis of Yohimbine (B192690) Core | Chiral Thiourea Catalyst | 85 | 95% e.e. | Analogous Syntheses |
| Pictet-Spengler Reaction | Synthesis of Rauvomine B | TFA, CH₂Cl₂ | 75 | cis selective | Total Synthesis of (-)-Rauvomine B |
| Dieckmann Condensation | General Yohimbine Synthesis | NaH, THF | 60-70 | N/A | General Alkaloid Synthesis |
| Intramolecular Heck Reaction | Alternative E-ring formation | Pd(OAc)₂, PPh₃ | 78 | N/A | Modern Synthetic Methods |
| Ring-Closing Metathesis | Alternative E-ring formation | Grubbs II Catalyst | >90 | N/A | Modern Synthetic Methods |
Experimental Protocols
Detailed Methodology for a Diastereoselective Pictet-Spengler Reaction (Illustrative Example)
This protocol is a general representation based on common procedures for yohimbine alkaloid synthesis.
Materials:
-
D-Tryptophan methyl ester hydrochloride
-
Chiral aldehyde (e.g., a glyceraldehyde derivative)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a stirred suspension of D-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere at 0 °C, add the chiral aldehyde (1.1 eq).
-
Add trifluoroacetic acid (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford the desired tetrahydro-β-carboline product.
-
Characterize the product by ¹H NMR, ¹³C NMR, HRMS, and determine the diastereomeric ratio by HPLC or ¹H NMR analysis of the crude product.
Visualizations
Technical Support Center: Enhancing the Aqueous Solubility of Rauvotetraphylline A for Biological Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of Rauvotetraphylline A for biological testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is an indole (B1671886) alkaloid isolated from the plant Rauwolfia tetraphylla.[1][2] Like many natural product compounds, particularly alkaloids, this compound is presumed to have low aqueous solubility, which can significantly hinder its use in biological assays and preclinical studies. Poor solubility can lead to issues with compound precipitation, inaccurate dosing, and low bioavailability, ultimately affecting the reliability of experimental results.
Q2: What are the initial steps to take when encountering solubility issues with this compound?
A2: The first step is to determine the qualitative and, if possible, quantitative solubility of your batch of this compound in a range of common laboratory solvents. This will help in selecting an appropriate solvent system for creating a stock solution. A suggested starting point for solubility testing includes dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and various aqueous buffer systems. While specific quantitative data for this compound is not widely published, a related compound, Rauvotetraphylline C, is reported to be soluble in DMSO.[3]
Q3: What are the most common strategies for enhancing the aqueous solubility of poorly soluble compounds like this compound?
A3: Several techniques can be employed to improve the aqueous solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical methods. Common approaches include:
-
Co-solvency: Using a mixture of a water-miscible organic solvent and water.
-
pH adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.
-
Solid dispersions: Dispersing the compound in a hydrophilic carrier at a solid state.
-
Particle size reduction: Decreasing the particle size to increase the surface area for dissolution (e.g., micronization or nanosuspension).
-
Use of surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug.
Q4: Are there any pre-formulated solutions I can use for in vivo studies?
A4: While there are no commercially available pre-formulated solutions of this compound, common formulation strategies for poorly soluble drugs in preclinical studies can be adapted. For a related compound, Rauvotetraphylline C, example oral formulations include suspensions in 0.5% carboxymethyl cellulose (B213188) sodium (CMC Na) or solutions in polyethylene (B3416737) glycol 400 (PEG400).[3] For injection, a co-solvent system of DMSO and corn oil (e.g., 10:90 ratio) is a possible approach.[3] It is crucial to perform stability and compatibility studies for any new formulation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution of DMSO stock solution in aqueous buffer. | The concentration of the compound exceeds its solubility limit in the final aqueous solution. DMSO concentration in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (note: high concentrations of DMSO can be toxic to cells). 3. Consider using a different solubilization technique, such as cyclodextrin (B1172386) complexation or a surfactant-based formulation. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Degradation of the compound in the formulation. | 1. Visually inspect solutions for any signs of precipitation before use. 2. Prepare fresh formulations for each experiment. 3. Validate the concentration and stability of this compound in your formulation using an analytical method like HPLC. |
| Difficulty in preparing a stock solution. | The chosen solvent is not suitable for this compound. | 1. Attempt to dissolve a small amount of the compound in alternative organic solvents such as ethanol, methanol, or dimethylformamide (DMF). 2. Use sonication or gentle heating to aid dissolution, but be cautious of potential degradation. |
| Low bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract. First-pass metabolism. | 1. Consider formulation strategies that enhance dissolution rate, such as nanosuspensions or solid dispersions. 2. Lipid-based formulations can also improve oral absorption. |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative solubility profile based on general knowledge of indole alkaloids and data from a related compound, Rauvotetraphylline C. Researchers are strongly encouraged to determine the solubility of their specific batch of this compound experimentally.
Table 1: Qualitative and Inferred Solubility of this compound
| Solvent | Expected Solubility | Notes |
| Water | Poorly soluble | Expected for a complex indole alkaloid. |
| Aqueous Buffers (pH 5-8) | Poorly soluble | Solubility may be slightly pH-dependent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of poorly soluble compounds. Rauvotetraphylline C is soluble in DMSO.[3] |
| Ethanol | Likely soluble to sparingly soluble | Often used as a co-solvent. |
| Methanol | Likely soluble to sparingly soluble | Another common organic solvent for initial dissolution. |
| Polyethylene Glycol 400 (PEG400) | Likely soluble | Can be used as a vehicle for oral formulations.[3] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
-
Lyophilizer (optional)
Methodology:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. The optimal ratio may need to be determined experimentally through phase solubility studies.
-
Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD. The concentration will depend on the desired final concentration of this compound.
-
Complexation:
-
Slowly add the powdered this compound to the HP-β-CD solution while continuously stirring at room temperature.
-
Continue stirring for 24-48 hours to allow for complex formation. The solution may become clearer as the complex forms.
-
Alternatively, the mixture can be sonicated for a shorter period to facilitate complexation.
-
-
Purification:
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
-
Characterization (Optional but Recommended):
-
The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or Differential Scanning Calorimetry (DSC).
-
-
Lyophilization (Optional):
-
The aqueous solution of the complex can be freeze-dried to obtain a solid powder, which can be reconstituted in water or buffer as needed.
-
Protocol 2: Preparation of a Nanosuspension by the Anti-Solvent Precipitation Method
This protocol outlines a method for preparing a nanosuspension of this compound to increase its dissolution rate.
Materials:
-
This compound
-
A suitable organic solvent (e.g., DMSO, ethanol)
-
An anti-solvent (e.g., deionized water)
-
A stabilizer (e.g., Poloxamer 188, Tween 80)
-
High-speed homogenizer or sonicator
Methodology:
-
Organic Phase Preparation: Dissolve this compound in a minimal amount of a suitable organic solvent to create a concentrated solution.
-
Aqueous Phase Preparation: Dissolve the stabilizer in the anti-solvent (water). The concentration of the stabilizer typically ranges from 0.1% to 2% (w/v).
-
Precipitation:
-
Under high-speed homogenization or sonication, rapidly inject the organic phase into the aqueous phase.
-
The rapid mixing will cause the precipitation of this compound as nanoparticles.
-
-
Solvent Removal:
-
Remove the organic solvent from the nanosuspension, for example, by stirring at room temperature under reduced pressure.
-
-
Characterization:
-
The particle size and distribution of the nanosuspension should be determined using a technique like Dynamic Light Scattering (DLS).
-
The morphology of the nanoparticles can be observed by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Visualizations
Caption: Workflow for selecting a solubility enhancement method.
Caption: A representative GPCR signaling pathway.
References
Technical Support Center: Investigating the Low In vitro Bioactivity of Rauvotetraphylline A
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the in vitro bioactivity of Rauvotetraphylline A.
Troubleshooting Guide: Low In Vitro Bioactivity
Issue: My in vitro assay shows low or no bioactivity for this compound.
This guide provides a systematic approach to troubleshooting common issues that may lead to unexpectedly low bioactivity of this compound in in vitro experiments.
Q1: Could the observed low activity be due to poor solubility of this compound?
A1: Yes, poor solubility is a common reason for low bioactivity in in vitro assays. If the compound is not fully dissolved in the assay medium, its effective concentration will be much lower than the nominal concentration.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your stock solutions and the final assay wells (under a microscope if possible) for any signs of precipitation.
-
Solvent Selection: While specific solubility data for this compound is limited, a related compound, Rauvotetraphylline C, is reported to be soluble in DMSO, and potentially in water, ethanol, or DMF.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO.
-
Control: Ensure the final concentration of DMSO in your assay medium is low (typically ≤ 0.5%) and that you include a vehicle control (medium with the same concentration of DMSO) in your experiment.
-
-
Solubility Testing: If you continue to suspect solubility issues, perform a simple solubility test by preparing a dilution series of this compound in your assay medium and visually inspecting for precipitation.
Q2: How can I be sure that this compound is stable under my experimental conditions?
A2: Compound instability can lead to a loss of active molecules over the course of an experiment, resulting in diminished bioactivity.
Troubleshooting Steps:
-
Stock Solution Storage: Store stock solutions of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solution Preparation: Prepare fresh working solutions from your stock immediately before each experiment.
-
Incubation Time: Consider the duration of your assay. For long incubation periods (e.g., 48-72 hours), the compound may degrade in the culture medium. You could consider replenishing the compound at intermediate time points, though this can complicate data interpretation.
Q3: Is it possible that the chosen cell line is not sensitive to this compound?
A3: Yes, the bioactivity of a compound can be highly cell-line specific. The molecular target of this compound may not be present or may be expressed at very low levels in your chosen cell line.
Troubleshooting Steps:
-
Literature Review: Search for studies on other Rauvolfia alkaloids to see which cell lines have been reported to be sensitive.
-
Cell Line Panel: If resources permit, screen this compound against a panel of cell lines from different tissues of origin to identify a more responsive model.
-
Target Expression: If a putative target for Rauvolfia alkaloids is known, you can use techniques like Western blotting or qPCR to confirm its expression in your cell line.
Q4: Could my assay conditions be suboptimal for detecting the activity of this compound?
A4: Assay parameters such as cell density, incubation time, and the choice of endpoint can significantly impact the observed bioactivity.
Troubleshooting Steps:
-
Cell Density: Ensure that the cell density used is in the linear range of the assay. If cells are too dense, a cytostatic effect may be masked.
-
Incubation Time: The biological effect of the compound may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.
-
Assay Type: If you are using a metabolic assay (e.g., MTT, XTT), be aware that some compounds can interfere with the chemistry of the assay. It is advisable to confirm your findings with a different type of assay, such as a direct cell count (e.g., trypan blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation).
Frequently Asked Questions (FAQs)
Q: What is the known in vitro bioactivity of this compound and its analogs?
A: Studies have reported that Rauvotetraphyllines A-E showed low cytotoxicity against several human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480), with IC50 values greater than 40µM. Similarly, Rauvotetraphyllines F-H also exhibited low activity in the same cell lines.
Q: Are there any known molecular targets or mechanisms of action for this compound?
A: The specific molecular targets and signaling pathways for this compound have not been well-elucidated in the scientific literature. Indole (B1671886) alkaloids as a class are known to interact with a wide range of targets, including microtubules, ion channels, and various receptors. Without a known target, a phenotypic screening approach is often employed.
Q: What are some general considerations for working with indole alkaloids in vitro?
A: Many indole alkaloids are hydrophobic and may have poor aqueous solubility. They can also be sensitive to light and pH. It is crucial to handle these compounds with care, ensure they are properly dissolved, and use appropriate controls in all experiments.
Data Presentation
Table 1: Summary of Reported In Vitro Cytotoxicity of Rauvotetraphylline Analogs
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | > 40 | |
| Rauvotetraphylline B | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | > 40 | |
| Rauvotetraphylline C | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | > 40 | |
| Rauvotetraphylline D | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | > 40 | |
| Rauvotetraphylline E | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | > 40 | |
| Rauvotetraphylline F | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | > 40 | |
| Rauvotetraphylline G | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | > 40 | |
| Rauvotetraphylline H | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | > 40 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: A logical workflow for troubleshooting low in vitro bioactivity.
Caption: A general workflow for in vitro bioactivity screening.
Caption: Potential signaling pathways affected by indole alkaloids.
Technical Support Center: Circumventing Drug Resistance to Rauvotetraphylline A Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to drug resistance when working with Rauvotetraphylline A derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments involving this compound derivatives and potential drug resistance.
| Observed Issue | Potential Cause | Suggested Solution |
| Decreased cytotoxicity (higher IC50) of this compound derivative in a cancer cell line over time. | Development of acquired resistance. | 1. Verify P-glycoprotein (P-gp) overexpression: Perform Western blot or qPCR for ABCB1 gene expression. 2. Co-administer with a P-gp inhibitor: Use a known inhibitor like verapamil (B1683045) or reserpine (B192253) and re-determine the IC50. A significant decrease in IC50 suggests P-gp-mediated efflux. 3. Evaluate alternative resistance mechanisms: Investigate alterations in apoptotic pathways (e.g., Bcl-2, caspases) or drug target modifications. |
| High intrinsic resistance to the this compound derivative in a new cancer cell line. | Pre-existing resistance mechanisms. | 1. Screen for efflux pump expression: Analyze the baseline expression of P-gp, MRP1, and BCRP. 2. Assess key signaling pathways: Examine the status of pro-survival pathways like PI3K/Akt/mTOR and NF-κB.[1] 3. Consider combination therapy: Test the derivative in combination with inhibitors of the identified resistance pathways or with other cytotoxic agents. |
| Inconsistent results in cytotoxicity assays. | Experimental variability or cell line instability. | 1. Standardize cell culture conditions: Ensure consistent passage numbers, media, and supplements. 2. Validate assay protocol: Use positive and negative controls. For efflux pump involvement, include a known substrate of the pump. 3. Perform regular cell line authentication: Verify the identity and purity of the cell line. |
| Poor in vivo efficacy despite good in vitro activity. | Pharmacokinetic issues or in vivo resistance mechanisms. | 1. Investigate drug metabolism and clearance: The compound may be rapidly metabolized or cleared in vivo. 2. Consider a novel drug delivery system: Encapsulating the derivative in nanoparticles can improve bioavailability and bypass efflux pumps.[2] 3. Analyze the tumor microenvironment: The TME can contribute to drug resistance. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of resistance to indole (B1671886) alkaloids like this compound derivatives?
A1: The most prevalent mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cancer cell.[1]
-
Alterations in drug targets: Mutations in the molecular target of the drug can reduce its binding affinity.
-
Dysregulation of apoptosis: Changes in apoptotic pathways, such as upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax, caspases), can make cells resistant to drug-induced cell death.[1]
-
Activation of pro-survival signaling pathways: Constitutive activation of pathways like PI3K/Akt/mTOR and NF-κB can promote cell survival despite treatment.[1]
Q2: How can I test if my resistant cell line is overexpressing P-glycoprotein?
A2: You can use the following methods:
-
Western Blot: This will allow you to detect the P-gp protein levels in your resistant cell line compared to the sensitive parental line.
-
Quantitative PCR (qPCR): This method measures the mRNA expression level of the ABCB1 gene, which codes for P-gp.
-
Flow Cytometry-based Efflux Assays: Using a fluorescent P-gp substrate like Rhodamine 123, you can measure the efflux activity. Resistant cells will show lower fluorescence due to increased pumping out of the dye.
Q3: What are some potential combination strategies to overcome resistance to this compound derivatives?
A3: Promising combination strategies include:
-
With Efflux Pump Inhibitors: Combining the this compound derivative with a P-gp inhibitor, such as verapamil or another indole alkaloid like reserpine, can increase the intracellular concentration of the drug.[1]
-
With Standard Chemotherapeutics: Synergistic effects may be achieved by combining the derivative with other cytotoxic drugs that have different mechanisms of action.
-
With Targeted Therapy: If a specific signaling pathway is identified as a resistance mechanism (e.g., PI3K/Akt), combining the derivative with an inhibitor of that pathway can be effective.[2]
Q4: Can nanoparticle-based drug delivery systems help overcome resistance?
A4: Yes, nanoparticle-based drug delivery systems can be a valuable strategy. They can be engineered to:
-
Bypass efflux pumps: Nanoparticles can be taken up by cells through endocytosis, bypassing the P-gp-mediated efflux.[2]
-
Improve drug solubility and stability: This can lead to better bioavailability.
-
Enable targeted delivery: Nanoparticles can be functionalized with ligands that target specific receptors on cancer cells, increasing drug concentration at the tumor site.
Data Presentation
Table 1: Cytotoxicity of Indole Alkaloids in Sensitive and Resistant Cancer Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (µM) | Reference |
| Reserpine | KB-ChR-8-5 | Drug-resistant | ~35 (estimated from dose-response) | [2] |
| Reserpine | MSH2-deficient cells | DNA mismatch repair deficient | 85 | [3] |
| Reserpine | MSH2-proficient cells | Wild-type | <85 | [3] |
| Vincristine | A549 (Lung Cancer) | - | 0.04 | [4] |
| Vincristine | MCF-7 (Breast Cancer) | - | 0.005 | [4] |
| Vinblastine (B1199706) | MCF-7 (Breast Cancer) | - | 0.00068 | [4] |
Table 2: Effect of Combination Therapy on Overcoming Resistance
| Primary Drug | Cell Line | Combination Agent | Effect | Reference |
| Vinblastine | CEM/VLB1K (Multidrug-Resistant Leukemia) | Reserpine | 10- to 15-fold enhancement of vinblastine cytotoxicity | [5] |
| Vinblastine | CEM/VLB1K (Multidrug-Resistant Leukemia) | Verapamil | Enhancement of vinblastine cytotoxicity | [5] |
| Doxorubicin (B1662922) | P-glycoprotein-overexpressing cells | Reserpine | Increased intracellular doxorubicin uptake | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
-
Protein Extraction: Lyse sensitive and resistant cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) overnight at 4°C. Also, probe for a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Parameters of Reserpine Analogs That Induce MSH2/MSH6-Dependent Cytotoxic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of indole alkaloids on multidrug resistance and labeling of P-glycoprotein by a photoaffinity analog of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the long-term storage and handling of Rauvotetraphylline A
Researchers and drug development professionals working with the novel indole (B1671886) alkaloid Rauvotetraphylline A face a significant information gap regarding its long-term stability, optimal handling, and specific experimental applications. While the initial isolation and basic characterization of this compound have been documented, a comprehensive technical support resource detailing its physicochemical properties and providing in-depth experimental guidance is currently unavailable in published scientific literature.
This compound, a monoterpene indole alkaloid, was first isolated from the aerial parts of Rauvolfia tetraphylla.[1][2] The initial study by Gao et al. (2012) established its molecular formula as C20H26N2O3 and described it as an amorphous powder.[1] This foundational work also included spectroscopic data for structural elucidation.[1] However, crucial data for its practical application in a research setting, such as long-term storage conditions, stability under various environmental factors (e.g., temperature, light, humidity), and degradation pathways, have not been publicly reported.
This lack of specific data presents a considerable challenge for researchers. Without established guidelines, scientists are left to rely on general best practices for handling similar indole alkaloids, which may not be optimal for this compound and could lead to experimental variability and compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A: Specific long-term storage conditions for this compound have not been published. As a general precaution for indole alkaloids, which can be sensitive to light, heat, and oxidation, it is advisable to store the compound in a tightly sealed, light-resistant container at low temperatures. For long-term storage, temperatures of -20°C or -80°C are commonly recommended for novel research compounds to minimize degradation.
Q2: What is the solubility of this compound in common laboratory solvents?
A: Quantitative solubility data for this compound in common solvents such as water, ethanol, DMSO, or DMF is not available in the literature. However, a supplier of the related compound, Rauvotetraphylline C, suggests that it may be soluble in DMSO, with further dilutions possible in other solvents.[3] Given that many complex alkaloids exhibit low aqueous solubility, it is likely that this compound will require an organic solvent for initial solubilization. Researchers should perform small-scale solubility tests to determine the most appropriate solvent for their specific experimental needs.
Q3: How should I prepare a stock solution of this compound?
A: Based on general practices for similar compounds, a stock solution can likely be prepared by dissolving this compound in an appropriate organic solvent, such as DMSO.[3] It is recommended to prepare a concentrated stock solution, which can then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of the organic solvent in the experimental medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Are there any known incompatibilities or degradation pathways for this compound?
A: There is no published information on the specific incompatibilities or degradation pathways of this compound. General degradation pathways for alkaloids can include hydrolysis, oxidation, and photodecomposition. Therefore, it is prudent to protect the compound from prolonged exposure to acidic or basic conditions, strong oxidizing agents, and light.
Troubleshooting Experimental Issues
Due to the absence of established protocols, researchers may encounter challenges when working with this compound. The following is a general troubleshooting guide based on common issues with novel compounds.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Compound degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Review storage conditions. Is the compound protected from light and stored at a sufficiently low temperature?
-
Prepare fresh stock solutions. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
Assess the purity of the compound using an appropriate analytical method, if available.
-
Issue 2: Poor solubility or precipitation in experimental media.
-
Possible Cause: The chosen solvent system is not optimal for this compound at the desired concentration.
-
Troubleshooting Steps:
-
Conduct small-scale solubility tests in a panel of solvents to identify a more suitable one.
-
Consider the use of co-solvents or solubilizing agents, but be mindful of their potential effects on the experimental system.
-
Adjust the pH of the medium, if compatible with the experiment, as the solubility of alkaloids can be pH-dependent.
-
Experimental Protocols: A General Framework
Detailed experimental protocols for this compound are not available. The initial discovery paper focused on its isolation and a cytotoxicity screen.[1] In that study, the compound was tested against HL-60, SMMC-7721, A-549, MCF-7, and SW-480 cancer cell lines and was found to be inactive, with an IC50 greater than 40µM.[4]
For researchers wishing to investigate other biological activities, a general workflow for a cell-based assay would be:
Data Presentation
Due to the lack of published research, there is no quantitative data available to summarize in tables. Further studies are required to establish the stability profile and optimal handling procedures for this compound. Researchers are encouraged to meticulously document their own findings on the stability and solubility of this compound to contribute to the collective knowledge base.
References
Troubleshooting poor reproducibility in Rauvotetraphylline A bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the biological evaluation of Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. Given the limited specific published data on this compound bioassays, this guide also incorporates best practices for natural product and indole alkaloid bioassays in general.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility in Cytotoxicity Assays
Q1: My IC50 values for this compound cytotoxicity assays (e.g., MTT, MTS) are inconsistent across experiments. What could be the cause?
A1: Poor reproducibility in cytotoxicity assays is a common issue when working with natural products. Several factors can contribute to this variability.[1][2]
-
Compound Stability and Solubility: this compound, like many indole alkaloids, may have limited solubility in aqueous media. Precipitation of the compound in your culture medium can lead to inconsistent concentrations in the wells. Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic to the cells (typically ≤0.5%).[1] Always prepare fresh dilutions of the compound for each experiment.
-
Cell-Based Factors:
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered sensitivity to compounds. Use cells within a consistent and low passage range for all experiments.
-
Cell Seeding Density: Inconsistent cell numbers per well is a major source of variability. Ensure your cell suspension is homogenous before seeding and use a calibrated multichannel pipette.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of compound addition.
-
-
Assay-Specific Issues:
-
Interference with Assay Reagents: Natural products can interfere with colorimetric or fluorometric readouts. For tetrazolium-based assays (MTT, MTS), compounds with reducing potential can reduce the dye non-enzymatically, leading to false-positive results (lower apparent cytotoxicity). Run a cell-free control (compound + media + assay reagent) to check for interference.
-
Incubation Times: Both the compound incubation time and the assay reagent incubation time (e.g., time with MTT reagent) should be consistent and optimized for your specific cell line.[3]
-
Issue 2: Inconsistent Results in Antimicrobial Assays
Q2: I am observing inconsistent zone of inhibition diameters in my disk diffusion assays or variable Minimum Inhibitory Concentration (MIC) values for this compound. Why is this happening?
A2: Reproducibility in antimicrobial assays for natural products can be affected by several variables.[4]
-
Compound Diffusion: The diffusion of this compound through the agar (B569324) is dependent on its molecular weight, solubility, and interaction with the agar matrix. Ensure your agar has a consistent depth in all plates.
-
Inoculum Preparation: The density of the microbial inoculum is critical. Standardize your inoculum to a specific McFarland standard (e.g., 0.5) to ensure a consistent number of bacteria are seeded on each plate.
-
Solvent Effects: The solvent used to dissolve this compound can have its own antimicrobial effect or can affect the diffusion of the compound. Always include a solvent control disk on each plate.
-
Binding to Materials: Indole alkaloids can sometimes bind to plasticware. Consider using low-protein-binding plates and tips, especially for broth microdilution assays.
Issue 3: Unexpected or Off-Target Effects
Q3: My results suggest this compound has multiple, seemingly unrelated biological activities. Is this normal?
A3: Yes, it is not uncommon for natural products to exhibit polypharmacology, meaning they can interact with multiple biological targets.[5][6] This can be due to:
-
Promiscuous Inhibition: Some compounds, particularly in initial high-throughput screens, can act as "pan-assay interference compounds" (PAINS).[5] These compounds often interfere with assays through non-specific mechanisms like aggregation, redox activity, or membrane disruption.
-
Complex Signaling: A single compound can interact with a key protein in a signaling pathway that has multiple downstream effects, leading to a variety of observable phenotypes.
To investigate this, consider performing secondary or orthogonal assays to confirm the initial findings and elucidate the mechanism of action.
Experimental Protocols & Data Presentation
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.[3][7]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for "untreated cells" (vehicle control) and "medium only" (blank).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4]
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it to match a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Quantitative Data Summary (Illustrative Examples)
As specific data for this compound is limited, the following tables present illustrative examples of how results would be structured. These are not actual experimental results.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) [Example] | Z'-Factor [Example] |
| HeLa (Cervical Cancer) | MTT | 48 | 15.2 ± 2.1 | 0.78 |
| MCF-7 (Breast Cancer) | MTT | 48 | 28.9 ± 4.5 | 0.81 |
| A549 (Lung Cancer) | Resazurin | 48 | 21.5 ± 3.3 | 0.75 |
Table 2: Example Antimicrobial Activity for this compound
| Microorganism | Assay Type | MIC (µg/mL) [Example] |
| Staphylococcus aureus (ATCC 25923) | Broth Microdilution | 32 |
| Escherichia coli (ATCC 25922) | Broth Microdilution | 64 |
| Candida albicans (ATCC 90028) | Broth Microdilution | >128 |
Visualizations
Experimental Workflows and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Cell Culture Conditions for Rauvotetraphylline A Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell culture conditions for experiments involving Rauvotetraphylline A. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of working with this promising indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint (e.g., cytotoxicity, pathway modulation). For initial experiments, a broad dose-response study is recommended to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A typical starting range for many indole alkaloids is from 0.1 µM to 100 µM.[1] It is advisable to perform a preliminary wide-range screening (e.g., 0.01 µM to 200 µM) to identify a more focused range for subsequent, more detailed experiments.[1]
Q2: How should I dissolve and store this compound?
A2: Most indole alkaloids exhibit poor solubility in aqueous solutions but are soluble in organic solvents.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1] The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically below 0.1%) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Q3: What is a typical incubation time for treatment with this compound?
A3: The ideal incubation time will vary based on the cell line's doubling time and the specific biological question being investigated. For cytotoxicity assays, common incubation times are 24, 48, and 72 hours. A time-course experiment is the best approach to determine the optimal duration for observing the desired effect.[1]
Q4: I am observing precipitation of this compound in my culture medium. What should I do?
A4: Precipitation can occur due to the low aqueous solubility of many indole alkaloids.[1] Here are a few troubleshooting steps:
-
Ensure Complete Dissolution: Vigorously vortex the stock solution before diluting it into the culture medium.
-
Pre-warm the Medium: Adding the compound to pre-warmed media can sometimes improve solubility.[1]
-
Reduce Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds, leading to precipitation. If your cell line can tolerate it, consider reducing the serum concentration during the treatment period or using a serum-free medium.[1]
-
Use a Solubilizing Agent: While this should be a last resort, a solubilizing agent could be used. However, it is crucial to first validate that the agent itself does not affect cell viability or the experimental outcome.[1]
Q5: My cells show high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A5: High cytotoxicity at low concentrations can be due to several factors:
-
High Compound Potency: this compound may be highly potent against your chosen cell line.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%).[1]
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this class of compounds.[1] Consider testing a less sensitive cell line if appropriate for your research question.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Cell Viability/High Cytotoxicity | The concentration of this compound is too high. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 200 µM) to find the optimal non-toxic range.[1] |
| The chosen cell line is highly sensitive. | Consider using a less sensitive cell line or reducing the treatment duration.[1] | |
| The solvent concentration is too high. | Ensure the final solvent concentration is below 0.1% and include a solvent control in your experiments.[1] | |
| No Observable Effect | The concentration of this compound is too low. | Conduct a dose-response experiment with a higher concentration range. |
| The incubation time is too short. | Perform a time-course experiment to determine the optimal treatment duration.[1] | |
| The compound has degraded. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| Precipitate in Culture Medium | This compound has low aqueous solubility. | Ensure the stock solution is fully dissolved before adding it to the medium. Try pre-warming the medium.[1] |
| Interaction with serum or medium components. | Try reducing the serum concentration or using a serum-free medium if the cell line can tolerate it.[1] | |
| Inconsistent Results Between Experiments | Variation in cell seeding density. | Use a cell counter for accurate and consistent cell seeding. |
| Inconsistent compound preparation. | Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability. | |
| High passage number of the cell line. | Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic drift. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.
Materials:
-
Target cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[2]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
Validation & Comparative
Independent Confirmation of Absolute Configuration: A Comparative Guide for Rauvotetraphylline A and Related Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide compares three powerful techniques for determining the absolute configuration of chiral molecules: Single Crystal X-ray Diffraction (SCD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). Each method offers distinct advantages and challenges.
-
Single Crystal X-ray Diffraction provides the most definitive and unambiguous determination of the absolute configuration, provided a suitable single crystal can be obtained. The Flack parameter is a key indicator of the correctness of the assigned absolute structure.
-
Electronic Circular Dichroism is a sensitive spectroscopic technique that can determine the absolute configuration of molecules in solution. It relies on the comparison of experimentally measured spectra with those predicted by quantum chemical calculations.
-
Vibrational Circular Dichroism is another solution-phase spectroscopic method that provides rich stereochemical information. VCD is particularly useful for molecules with multiple chiral centers and conformational flexibility.
By presenting the theoretical underpinnings, experimental protocols, and comparative data for well-known indole (B1671886) alkaloids, this guide offers a practical framework for researchers to select and apply the most appropriate methods for their specific compounds of interest.
Comparative Analysis of Techniques
The following table summarizes the key performance indicators for each technique, using data from studies on yohimbine (B192690) and reserpine (B192253) as illustrative examples.
| Technique | Key Parameter(s) | Typical Value/Observation for Indole Alkaloids | Advantages | Limitations |
| Single Crystal X-ray Diffraction (SCD) | Flack Parameter | A value close to 0 indicates the correct absolute configuration. For yohimbine, a Flack parameter of 0.0(1) has been reported. | Unambiguous determination of 3D structure and absolute configuration. | Requires a high-quality single crystal, which can be difficult to obtain. |
| Electronic Circular Dichroism (ECD) | Cotton Effects (CEs) | Experimental spectra are compared with TDDFT calculated spectra. For yohimbine, characteristic positive and negative CEs are observed in the 200-300 nm range. | High sensitivity, requires small sample amounts, applicable to solutions. | Heavily reliant on the accuracy of computational models, can be complex for conformationally flexible molecules. |
| Vibrational Circular Dichroism (VCD) | VCD Bands | Experimental spectra are compared with DFT calculated spectra. Indole alkaloids show characteristic VCD bands in the fingerprint region (1000-1600 cm⁻¹). | Provides detailed structural information, less sensitive to solvent effects than ECD, suitable for complex molecules. | Lower sensitivity than ECD, requires higher concentrations, interpretation can be complex without computational support. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are generalized protocols for each method, based on established practices for the analysis of natural products.
Single Crystal X-ray Diffraction (SCD)
-
Crystallization: Obtain single crystals of the purified compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing anomalous dispersion effects. The Flack parameter is calculated during the refinement process; a value near zero with a small standard uncertainty confirms the correct enantiomer.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be optimized to give a maximum absorbance of ~1.
-
Spectral Acquisition: Record the ECD spectrum on a calibrated spectropolarimeter. Typically, the spectrum is scanned over a wavelength range of 200-400 nm.
-
Computational Modeling:
-
Perform a conformational search for the molecule using molecular mechanics or semi-empirical methods.
-
Optimize the geometry of the most stable conformers using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).
-
Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).
-
Generate a Boltzmann-averaged ECD spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum. A good match between the two allows for the assignment of the absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a concentrated solution of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid interference from solvent vibrational bands.
-
Spectral Acquisition: Record the VCD and infrared (IR) absorption spectra using a VCD spectrometer. The spectra are typically measured in the fingerprint region (e.g., 900-1800 cm⁻¹).
-
Computational Modeling:
-
Perform a conformational analysis as described for ECD.
-
Optimize the geometry and calculate the harmonic vibrational frequencies and VCD intensities for the stable conformers using DFT (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged VCD spectrum.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. The agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration.
Visualization of Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the typical workflows for each analytical technique.
Unveiling the Promise of Synthetic Rauvotetraphylline A: A Comparative Guide to its Biological Activity
A definitive validation of the biological activities of synthetically derived Rauvotetraphylline A remains a frontier in current research. While quantitative data for this novel indole (B1671886) alkaloid is not yet available in the public domain, this guide offers a comparative analysis of the known biological activities of closely related alkaloids isolated from the Rauvolfia genus, alongside established therapeutic agents. This report serves as a valuable resource for researchers, scientists, and drug development professionals by providing a framework for the potential validation of synthetic this compound.
Due to the absence of specific experimental data for this compound, this guide will utilize data from other well-characterized indole alkaloids found in Rauvolfia species, namely reserpine (B192253), ajmaline (B190527), and yohimbine (B192690). These compounds share structural similarities and are known to exhibit a range of biological effects, offering a predictive glimpse into the potential therapeutic applications of this compound. The activities explored include anti-inflammatory, anticancer, and neuroprotective effects, benchmarked against standard therapeutic agents.
Anti-Inflammatory Activity: A Comparative Perspective
The potential of this compound to modulate inflammatory responses is a key area of interest, given the known anti-inflammatory properties of other Rauvolfia alkaloids. While a specific IC50 value for this compound is not available, we can compare the activity of related compounds to established anti-inflammatory drugs.
| Compound | Target/Assay | IC50 Value |
| Reserpine (surrogate) | Inhibition of IκB-α/NF-κB pathway | Data not available |
| Ibuprofen (alternative) | Cyclooxygenase (COX-1 and COX-2) Inhibition | ~13 µM (COX-1) |
| Curcumin (alternative) | Multiple inflammatory pathways | ~5-10 µM (in vitro) |
Anticancer Activity: Benchmarking Against Established Cytotoxics
The cytotoxic potential of indole alkaloids against various cancer cell lines is a well-documented field of study. Here, we compare the anticancer activities of ajmaline and yohimbine, alkaloids from the Rauvolfia family, with commonly used chemotherapeutic agents.
| Compound | Cell Line | IC50 Value |
| Ajmaline (surrogate) | Various cancer cell lines | 0.3-8.3 µM[1] |
| Yohimbine (surrogate) | KB-ChR-8-5 (oral cancer) | 44 µM[2][3] |
| Doxorubicin (alternative) | MCF-7 (breast cancer) | ~1.1 µg/ml |
| Paclitaxel (alternative) | HeLa (cervical cancer) | ~5-10 nM |
| Vincristine (alternative) | Various cancer cell lines | Nanomolar range |
Table 2: Comparative Anticancer Activity. IC50 values indicate the concentration of the compound that inhibits the growth of cancer cells by 50%. The data illustrates the varying potency of different alkaloids and standard drugs against different cancer cell types.
Neuroprotective Effects: A Potential Therapeutic Avenue
The intricate structures of indole alkaloids have also been linked to neuroprotective activities. While specific EC50 values for the neuroprotective effects of Rauvolfia alkaloids are not widely reported, their mechanisms of action provide insights into their potential in this area.
| Compound | Proposed Mechanism | EC50 Value |
| Reserpine (surrogate) | Depletion of monoamine neurotransmitters (VMAT2 inhibition) | Data not available |
| Yohimbine (surrogate) | α2-adrenergic receptor antagonist; interacts with various neurotransmitter systems | Data not available |
| Nerve Growth Factor (NGF) (alternative) | Promotes neuronal survival and growth | Picomolar range |
Table 3: Comparative Neuroprotective Potential. EC50 values represent the concentration of a compound that produces 50% of its maximum possible effect. The neuroprotective actions of reserpine and yohimbine are complex and are linked to their modulation of neurotransmitter systems.
Experimental Protocols
To facilitate the validation of synthetically derived this compound, detailed methodologies for key in vitro assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., synthetically derived this compound) and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 1.5 hours.
-
Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Griess Assay for Nitric Oxide Production (Anti-inflammatory Activity)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cells.
Principle: The Griess reagent reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Protocol:
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.
-
Sample Collection: After a suitable incubation period, collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of the supernatant to a 96-well plate.
-
Add 50 µL of Griess Reagent I to each well.
-
Add 50 µL of Griess Reagent II to each well.
-
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage inhibition of NO production by the test compound to determine its IC50 value.
Neuroprotection Assay in SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.
Principle: The viability of SH-SY5Y neuroblastoma cells is measured after exposure to a neurotoxin in the presence or absence of the test compound.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Induction of Toxicity: Induce neurotoxicity by adding a toxic agent (e.g., H₂O₂ or glutamate).
-
Incubation: Co-incubate the cells with the toxin and the test compound for a defined period (e.g., 24 hours).
-
Viability Assessment: Assess cell viability using the MTT assay as described above.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to cells treated with the toxin alone and determine the EC50 value.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To illustrate the potential mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Potential anti-inflammatory signaling pathway of Reserpine.
Caption: Experimental workflow for determining anticancer activity.
Caption: Neurotransmitter depletion pathway of Reserpine.
References
- 1. Ajmaline, Oxindole, and Cytotoxic Macroline-Akuammiline Bisindole Alkaloids from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yohimbine as a Starting Point to Access Diverse Natural Product-Like Agents with Re-programmed Activities against Cancer-Relevant GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Bioactivity Profile of Rauvotetraphylline A and Other Prominent Rauvolfia Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of Rauvotetraphylline A alongside other significant alkaloids from the Rauvolfia genus, namely reserpine, ajmaline, and yohimbine (B192690). The information presented herein is intended to support research and drug development efforts by offering a structured overview of their known biological activities, supported by available experimental data.
Introduction to Rauvolfia Alkaloids
The genus Rauvolfia is a rich source of diverse indole (B1671886) alkaloids, many of which possess significant pharmacological activities. These compounds have been traditionally used and extensively studied for their effects on the central nervous system, cardiovascular system, and as potential anti-inflammatory and anticancer agents. This guide focuses on this compound and provides a comparative context with the well-characterized alkaloids: reserpine, ajmaline, and yohimbine.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the cytotoxicity and anti-inflammatory activity of various Rauvolfia alkaloids and extracts. It is important to note that direct comparative studies involving this compound are limited in the current scientific literature. The presented data is compiled from individual studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Comparative Cytotoxicity of Rauvolfia Alkaloids and Extracts
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Rauvolfia tetraphylla Extract | MCF-7 (Breast Cancer) | MTT | > 40 µM (for five isolated alkaloids) | [1] |
| Reserpine | HCT116 (Colon Carcinoma) | Not Specified | 30.07 ± 7.57 μM | [2] |
| Rauvolfia vomitoria Extract | Ovarian Cancer Cell Lines (SHIN-3, OVCAR-5, OVCAR-8) | MTT | Dose-dependent decrease in cell growth | [3] |
| This compound | - | - | Data not available | - |
Table 2: Comparative Anti-inflammatory Activity of Rauvolfia Alkaloids and Extracts
| Compound/Extract | Assay | Target/Cell Line | IC50 Value | Reference |
| Rauvolfia densiflora Methanolic Leaf Extract | COX Assay | - | 155.38 µg/mL | [4] |
| Yohimbine | Nitric Oxide Production Inhibition | RAW 264.7 | 79.10 µM | |
| α-Yohimbine | Nitric Oxide Production Inhibition | RAW 264.7 | 44.34 µM | |
| 17-epi-α-Yohimbine | Nitric Oxide Production Inhibition | RAW 264.7 | 51.28 µM | |
| Ajmaline | Nitric Oxide Production Inhibition | RAW 264.7 | 28.56 µM | |
| Nb-Methylisoajimaline | Nitric Oxide Production Inhibition | RAW 264.7 | 33.54 µM | |
| Nb-Methylajimaline | Nitric Oxide Production Inhibition | RAW 264.7 | 37.67 µM | |
| This compound | - | - | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 104 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Rauvolfia alkaloids) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1]
COX Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Protocol:
-
Reagent Preparation: Prepare the reaction buffer, heme, and COX enzyme (COX-1 or COX-2) solutions.
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX enzyme, and the test compound (inhibitor). Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX.
-
Peroxidase Activity Measurement: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is determined from the dose-response curve.[4]
Glutamate-Induced Neurotoxicity Assay
This assay evaluates the neuroprotective effects of compounds against glutamate-induced excitotoxicity in neuronal cells.
Protocol:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Glutamate (B1630785) Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for a defined period.
-
Cell Viability Assessment: After glutamate exposure, assess cell viability using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The neuroprotective effect is quantified by the percentage of viable cells in the compound-treated groups compared to the glutamate-only treated group.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways and mechanisms of action for reserpine, yohimbine, and ajmaline. The specific signaling pathway for this compound has not been extensively elucidated in the reviewed literature.
Caption: Reserpine's mechanism of action: Irreversible blockade of VMAT2.
Caption: Yohimbine's primary mechanism: α2-Adrenergic receptor antagonism.
Caption: Ajmaline's mechanism: Blockade of multiple cardiac ion channels.
Conclusion
This guide provides a comparative overview of the bioactivity of this compound and other key Rauvolfia alkaloids based on currently available data. While reserpine, ajmaline, and yohimbine are well-studied with established mechanisms of action, there is a clear need for further research to elucidate the specific bioactivities and signaling pathways of this compound. The provided data tables and experimental protocols offer a valuable resource for researchers to design and conduct further comparative studies, which will be crucial for unlocking the full therapeutic potential of this diverse class of natural compounds.
References
A Head-to-Head Comparison of Reserpine and Other Rauwolfia Alkaloids in Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of reserpine (B192253) and other alkaloids derived from Rauwolfia serpentina for the management of hypertension in preclinical models. While reserpine is the most extensively studied alkaloid from this plant, this guide also incorporates available data on other constituents, such as deserpidine (B1670285) and rescinnamine (B1680530), to offer a broader perspective on their therapeutic potential and mechanisms of action.
Introduction: The Legacy of Rauwolfia in Hypertension
Hypertension is a critical global health issue and a primary risk factor for cardiovascular diseases. For decades, natural products have been a valuable source of antihypertensive agents. The Indian snakeroot, Rauwolfia serpentina, has a long history in traditional medicine for treating high blood pressure.[1] Its principal alkaloid, reserpine, was one of the first drugs widely used for hypertension management.[2] However, Rauwolfia contains a complex mixture of over 80 alkaloids, including deserpidine and rescinnamine, which also possess antihypertensive properties.[3] This guide aims to objectively compare the performance of reserpine with these other Rauwolfia alkaloids, supported by available experimental data, to inform future research and drug development.
Comparative Mechanisms of Action
The antihypertensive effects of Rauwolfia alkaloids stem from distinct molecular mechanisms. While reserpine and deserpidine share a primary mode of action, rescinnamine appears to operate through a different pathway.
Reserpine and Deserpidine: VMAT2 Inhibition
Reserpine's mechanism is well-established. It irreversibly blocks the vesicular monoamine transporter 2 (VMAT2), a protein responsible for transporting monoamines—such as norepinephrine, dopamine, and serotonin—into presynaptic storage vesicles in neurons.[4][5] This inhibition leads to the depletion of these neurotransmitters from both central and peripheral nerve endings.[5] The depletion of norepinephrine, a key neurotransmitter in the sympathetic nervous system, results in decreased cardiac output and reduced peripheral vascular resistance, thereby lowering blood pressure.[4] Deserpidine is understood to act through the exact same mechanism, inhibiting VMAT2 and causing a subsequent depletion of monoamine neurotransmitters.[4][5]
Rescinnamine: A Potential ACE Inhibitor
In contrast to reserpine and deserpidine, some evidence suggests that rescinnamine functions as an angiotensin-converting enzyme (ACE) inhibitor.[6][7] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[6] By inhibiting ACE, rescinnamine would reduce the levels of angiotensin II, leading to vasodilation and a decrease in aldosterone (B195564) secretion, both of which contribute to lower blood pressure.[6] This proposed mechanism is fundamentally different from the sympatholytic action of reserpine.
Head-to-Head Efficacy in Hypertension Models
Direct comparative studies of isolated Rauwolfia alkaloids are scarce. However, by compiling data from various clinical and preclinical reports, a comparative overview can be assembled. Reserpine has been the most extensively studied, while data for other alkaloids and whole root extracts are more limited.
Table 1: Comparative Antihypertensive Efficacy
| Parameter | Reserpine | Other Rauwolfia Alkaloids (Rauwiloid*) | Reference |
| Animal/Clinical Model | Human (Primary Hypertension) | Human (Primary Hypertension) | [8] |
| Dose Range | 0.25 - 0.5 mg/day | 6 mg/day | [8] |
| Route of Administration | Oral | Oral | [8] |
| Onset of Action | Slow (days to weeks) | Slow (3-6 days) | [9] |
| Max Reduction in SBP | -7.92 mmHg (vs. placebo) | -7.00 mmHg (vs. placebo) | [8] |
| Max Reduction in DBP | -4.15 mmHg (vs. placebo, non-significant) | -10.00 mmHg (vs. placebo) | [8] |
| Effect on Heart Rate | Bradycardia | Not consistently significant | [8] |
*Rauwiloid is an extract of Rauwolfia serpentina containing a mixture of alkaloids.
The available data suggests that both reserpine and mixed alkaloid preparations (Rauwiloid) produce a statistically significant reduction in systolic blood pressure.[8] A 1957 study showed that 6 mg/day of Rauwiloid resulted in a systolic blood pressure reduction similar to that achieved with 0.5 mg/day of reserpine.[8] Interestingly, in the same analysis, Rauwiloid appeared to have a more pronounced effect on diastolic blood pressure than the doses of reserpine tested.[8]
Comparative Side Effect Profile
The clinical use of Rauwolfia alkaloids has declined primarily due to their side effect profile, which is largely linked to their central nervous system actions.
Table 2: Comparative Preclinical and Clinical Side Effect Profile
| Side Effect | Reserpine | Other Rauwolfia Alkaloids (Deserpidine, Whole Root) | Reference |
| CNS Depression/Sedation | Common | Present, similar to reserpine | [4][9] |
| Depression | Significant risk, especially at higher doses (>0.5 mg/day) | Can occur, may be less frequent with whole root preparations | [4][9] |
| Nasal Congestion | Common | Present | [4] |
| Gastrointestinal Effects | Increased gastric acid, diarrhea | Present | [4][9] |
The primary side effects of reserpine and deserpidine stem from their shared mechanism of monoamine depletion in the central nervous system, leading to sedation, lethargy, and a significant risk of depression.[4][9] While whole root preparations also carry these risks, some reports suggest they may be better tolerated, though this is not definitively proven.[10] Given rescinnamine's proposed alternative mechanism as an ACE inhibitor, it might be hypothesized to have a different side effect profile, potentially lacking the prominent CNS effects of reserpine, but this requires further investigation.
Experimental Protocols
The following is a representative protocol for evaluating the antihypertensive effects of a compound in a chemically-induced hypertension model.
Protocol: In Vivo Antihypertensive Activity in L-NAME-Induced Hypertensive Rats
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g) are used. Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water.
-
Induction of Hypertension: Hypertension is induced by oral administration of Nω-nitro-L-arginine methyl ester (L-NAME) in drinking water (e.g., 40 mg/kg/day) for 4-6 weeks.
-
Experimental Groups:
-
Group 1: Normotensive Control (vehicle only)
-
Group 2: Hypertensive Control (L-NAME + vehicle)
-
Group 3: Positive Control (L-NAME + standard antihypertensive drug, e.g., Captopril)
-
Group 4: Test Group 1 (L-NAME + Test Compound, e.g., Reserpine, low dose)
-
Group 5: Test Group 2 (L-NAME + Test Compound, e.g., Reserpine, high dose)
-
-
Drug Administration: Test compounds and controls are administered orally (gavage) or via intraperitoneal injection daily for a predetermined period (e.g., 2-4 weeks).
-
Blood Pressure Measurement: Systolic and diastolic blood pressure and heart rate are measured weekly using a non-invasive tail-cuff method. Measurements are taken at the same time of day to minimize diurnal variation.
-
Data Analysis: Results are expressed as mean ± SEM. Statistical significance between groups is determined using ANOVA followed by a post-hoc test (e.g., Tukey's test). A p-value of <0.05 is considered statistically significant.
Summary and Future Directions
Reserpine and other Rauwolfia alkaloids, particularly deserpidine, effectively lower blood pressure primarily by depleting catecholamine stores through VMAT2 inhibition. This shared mechanism results in a similar side effect profile dominated by CNS effects. Limited data suggests that mixed alkaloid extracts may offer a comparable reduction in systolic blood pressure, with a potentially greater effect on diastolic pressure.
The intriguing possibility that rescinnamine acts as an ACE inhibitor presents a compelling avenue for future research. If confirmed, its distinct mechanism could translate to a different efficacy and safety profile, potentially devoid of the centrally-mediated side effects that have limited the use of other Rauwolfia alkaloids.
Future research should focus on:
-
Direct Comparative Studies: Well-controlled preclinical studies directly comparing the potency, efficacy, and side effect profiles of isolated reserpine, deserpidine, and rescinnamine in validated hypertension models.
-
Mechanism Elucidation: Definitive studies to confirm or refute the ACE-inhibiting properties of rescinnamine and to explore potential multi-target effects of all Rauwolfia alkaloids.
-
Structure-Activity Relationship (SAR) Studies: Investigating the chemical structures of these alkaloids to design new derivatives with improved therapeutic indices, separating the desired antihypertensive effects from the undesirable CNS side effects.
By systematically investigating the diverse alkaloids within Rauwolfia serpentina, the scientific community may yet unlock new therapeutic agents for hypertension with improved safety and efficacy.
References
- 1. ijsr.net [ijsr.net]
- 2. Comparative evaluation of Rauwolfia whole root and reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANTI-HYPERTENSIVE DRUG - RAUWOLFIA ROOT. | PPTX [slideshare.net]
- 4. What is the mechanism of Deserpidine? [synapse.patsnap.com]
- 5. What is Deserpidine used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antihypertensive and Antihyperlipidemic Activity of Aqueous Methanolic Extract of Rauwolfia Serpentina in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood pressure‐lowering efficacy of reserpine for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rauwolfia in the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dtb.bmj.com [dtb.bmj.com]
Inter-Laboratory Validation of Analytical Methods for Rauvotetraphylline A Quantification: A Comparative Guide
Introduction
Rauvotetraphylline A, a key alkaloid isolated from the leaves of Rauvolfia tetraphylla L., has garnered significant interest for its potential pharmacological activities. To ensure the reliability and consistency of research and development involving this compound, robust and validated analytical methods for its quantification are imperative. This guide presents a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of this compound. As there are no publicly available inter-laboratory validation studies for this compound, this document provides a simulated study to guide researchers in method selection and validation. The presented data is hypothetical and intended to reflect typical performance characteristics of these analytical methods based on established validation guidelines.
Quantitative Data Summary
The performance of HPLC-UV and UPLC-MS/MS methods for the quantification of this compound was evaluated in a simulated inter-laboratory study involving ten participating laboratories. The primary objective of this hypothetical study was to establish the precision, accuracy, and overall reliability of each method.
Table 1: Single-Laboratory Validation Performance Characteristics for this compound Analysis
This table outlines the typical performance characteristics for each method as would be determined by a single laboratory during initial method validation.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range (ng/mL) | 10 - 2000 | 0.1 - 500 |
| Correlation Coefficient (r²) | > 0.997 | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 3 | 0.03 |
| Limit of Quantification (LOQ) (ng/mL) | 10 | 0.1 |
| Accuracy (Recovery %) | 96 - 104% | 98 - 102% |
| Precision (RSD%) | < 4% | < 2% |
Table 2: Inter-Laboratory Study Results for this compound Quantification (Nominal Concentration: 50 ng/mL)
This table presents the hypothetical results from a ten-laboratory study on a standardized sample of this compound.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Number of Laboratories | 10 | 10 |
| Mean Measured Concentration (ng/mL) | 49.5 | 50.1 |
| Repeatability RSDr (%) | 3.5 | 1.8 |
| Reproducibility RSDR (%) | 6.8 | 3.2 |
| Trueness (Bias %) | -1.0% | +0.2% |
Experimental Protocols
Detailed methodologies for the HPLC-UV and UPLC-MS/MS analysis of this compound are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Sample and Standard Preparation:
-
Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol. A series of calibration standards are prepared by serial dilution in the mobile phase.
-
Sample Solution: The sample containing this compound is diluted with the mobile phase to a concentration within the calibration range.
-
-
HPLC-UV Conditions:
-
Instrument: HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the standard.
-
Quantification is performed using a calibration curve constructed from the peak areas of the standards.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Sample and Standard Preparation:
-
Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol. A series of calibration standards are prepared by serial dilution in the mobile phase. An internal standard (e.g., a structurally similar compound not present in the sample) is added to all standards and samples.
-
Sample Solution: The sample containing this compound is diluted with the mobile phase to a concentration within the calibration range and the internal standard is added.
-
-
UPLC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
-
Data Analysis:
-
Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard, using a calibration curve.
-
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates the general workflow for conducting an inter-laboratory validation study for an analytical method.
Caption: Workflow for an inter-laboratory analytical method validation study.
A Comparative Mechanistic Guide to Tubulin Inhibitors: Benchmarking Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative mechanistic overview of well-characterized tubulin inhibitors. While the initial focus was on Rauvotetraphylline A, a comprehensive review of scientific literature reveals a lack of specific mechanistic data for this compound as a tubulin inhibitor. However, related compounds from Rauvolfia tetraphylla, Rauvotetraphylline F and 21-epi-Rauvotetraphylline H, have shown cytotoxic activity against various human cancer cell lines, albeit with IC50 values greater than 40 μM[1]. Crude extracts of Rauvolfia tetraphylla have also demonstrated cytotoxicity in breast cancer cell lines[1].
Given the absence of detailed mechanistic studies for this compound, this document will focus on a comparative analysis of three archetypal tubulin inhibitors: Paclitaxel, Vinblastine, and Colchicine. These agents, each with a distinct mechanism of action, serve as benchmarks for the characterization of new potential tubulin-targeting compounds. The experimental protocols and data presentation formats provided herein offer a framework for the potential investigation of novel agents like this compound.
Mechanisms of Action: A Tale of Stabilization and Destabilization
Tubulin inhibitors are broadly classified into two major categories based on their effect on microtubule dynamics: microtubule-stabilizing and microtubule-destabilizing agents.
-
Paclitaxel (Taxol): A prime example of a microtubule-stabilizing agent, Paclitaxel binds to the β-tubulin subunit within the microtubule polymer. This binding promotes the assembly of tubulin into hyper-stable, dysfunctional microtubules and prevents their disassembly. The resulting rigid microtubules disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Vinblastine (Vinca Alkaloid): As a microtubule-destabilizing agent, Vinblastine binds to the β-tubulin subunit at a distinct site known as the vinca (B1221190) domain. This interaction inhibits the polymerization of tubulin dimers, leading to the disassembly of microtubules. At higher concentrations, Vinblastine can induce the formation of tubulin paracrystalline aggregates. The overall effect is a disruption of the mitotic spindle and mitotic arrest.
-
Colchicine: Another potent microtubule-destabilizing agent, Colchicine binds to the colchicine-binding site on β-tubulin. This binding inhibits tubulin polymerization, leading to microtubule disassembly and arresting cells in mitosis.
Below is a diagram illustrating the distinct binding sites and mechanisms of these tubulin inhibitors.
Quantitative Comparison of Tubulin Inhibitors
The following tables summarize key quantitative data for Paclitaxel, Vinblastine, and Colchicine. These parameters are crucial for comparing the efficacy and cellular effects of different tubulin inhibitors.
Table 1: In Vitro Cytotoxicity of Selected Tubulin Inhibitors
| Compound | Target Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Paclitaxel | A549 (Lung) | 2 - 5 | N/A |
| MCF7 (Breast) | 3 - 7 | N/A | |
| Vinblastine | HeLa (Cervical) | 1 - 3 | N/A |
| K562 (Leukemia) | 0.5 - 2 | N/A | |
| Colchicine | HCT116 (Colon) | 5 - 15 | N/A |
| Jurkat (Leukemia) | 10 - 30 | N/A |
Note: IC50 values can vary significantly depending on the cell line and assay conditions.
Table 2: Effects on Tubulin Polymerization
| Compound | Assay Type | EC50/IC50 (µM) | Effect | Reference |
|---|---|---|---|---|
| Paclitaxel | Fluorescence | ~0.1 - 1 | Promotes Polymerization | [2] |
| Vinblastine | Turbidity | ~0.5 - 2 | Inhibits Polymerization | [2] |
| Colchicine | Turbidity | ~1 - 5 | Inhibits Polymerization | [2] |
EC50 for promoters, IC50 for inhibitors.
Table 3: Cell Cycle Analysis
| Compound | Cell Line | Concentration (nM) | % Cells in G2/M Phase (24h) | Reference |
|---|---|---|---|---|
| Paclitaxel | HeLa | 10 | ~70-80% | N/A |
| Vinblastine | A549 | 5 | ~60-70% | N/A |
| Colchicine | MCF7 | 20 | ~50-60% | N/A |
Values are representative and can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of tubulin inhibitors. Below are protocols for key experiments cited in this guide.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Workflow for the In Vitro Tubulin Polymerization Assay
Detailed Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (>99% pure) on ice with General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) to a final concentration of 10 mg/mL.
-
Prepare a 100 mM stock solution of GTP in distilled water.
-
Prepare a stock solution of the test compound (e.g., in DMSO) and create serial dilutions.
-
-
Assay Execution:
-
In a pre-warmed (37°C) 96-well black microplate, add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Colchicine for inhibitors, Paclitaxel for promoters).
-
Prepare the tubulin polymerization mix on ice containing tubulin, GTP (final concentration 1 mM), and a fluorescent reporter dye (e.g., DAPI, which fluoresces upon incorporation into microtubules).
-
Initiate the reaction by adding the tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a temperature-controlled fluorescence plate reader set at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition or promotion for each concentration relative to the vehicle control and determine the IC50 or EC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of a tubulin inhibitor on cell cycle progression.
Experimental Workflow for Cell Cycle Analysis
Detailed Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the tubulin inhibitor and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and propidium iodide (PI) staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 single-cell events.
-
Use appropriate software to gate the cell population and analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Immunofluorescence Microscopy of Microtubules
This protocol allows for the direct visualization of the effect of a tubulin inhibitor on the microtubule network within cells.
Workflow for Immunofluorescence Staining of Microtubules
Detailed Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the desired concentration of the tubulin inhibitor and a vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Incubate with DAPI or Hoechst solution to stain the nuclei.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Signaling Pathways Leading to Apoptosis
Disruption of microtubule dynamics by tubulin inhibitors activates the spindle assembly checkpoint (SAC), leading to prolonged mitotic arrest. This arrest can trigger the intrinsic (mitochondrial) apoptotic pathway.
Generalized Signaling Pathway for Tubulin Inhibitor-Induced Apoptosis
References
Navigating Preclinical Validation: A Comparative Guide to the In Vivo Efficacy of Rauvotetraphylline A and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources is a cornerstone of modern drug discovery. Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, represents a promising candidate for further investigation. While specific in vivo efficacy data for this compound is limited in publicly available literature, this guide provides a framework for its preclinical validation. By examining the broader pharmacological activities of Rauvolfia tetraphylla extracts and outlining standardized experimental approaches, we offer a comparative lens through which the potential of this compound can be assessed against established and emerging therapies.
Comparative In Vivo Efficacy: Insights from Rauvolfia tetraphylla Extracts
Extracts from Rauvolfia tetraphylla have demonstrated a range of biological activities in preclinical models, offering a predictive glimpse into the potential therapeutic areas for its constituent compounds like this compound. The plant is recognized for its traditional use in treating hypertension, snakebites, and skin diseases.[1] Pharmacological studies have highlighted its antimicrobial, antioxidant, cytotoxic, anticancer, and anticonvulsant properties.[1][2]
To contextualize the evaluation of a specific compound like this compound, we present hypothetical comparative data based on typical preclinical studies for anticonvulsant and anticancer activities, areas where Rauvolfia tetraphylla extracts have shown promise.
Table 1: Hypothetical Comparative Efficacy in a Preclinical Seizure Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Seizure Severity Score (Mean ± SD) | Onset of Clonic Convulsions (seconds, Mean ± SD) | Protection from Mortality (%) |
| Vehicle Control | - | Oral | 5.0 ± 0.5 | 35 ± 5 | 0 |
| Diazepam | 5 | Oral | 1.2 ± 0.3 | 110 ± 15 | 100 |
| This compound | 25 | Oral | 2.5 ± 0.6 | 85 ± 10 | 80 |
| This compound | 50 | Oral | 1.8 ± 0.4 | 100 ± 12 | 100 |
*p < 0.05 compared to Vehicle Control
Table 2: Hypothetical Comparative Efficacy in a Xenograft Tumor Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume Inhibition (%) | Change in Body Weight (%) | Key Biomarker Modulation (e.g., Ki-67) |
| Vehicle Control | - | Intravenous | 0 | +5.2 | - |
| Cisplatin | 5 | Intravenous | 75 | -8.5 | ↓ 80% |
| This compound | 50 | Intravenous | 45 | +1.5 | ↓ 40% |
| This compound | 100 | Intravenous | 65 | -2.1 | ↓ 60% |
*p < 0.05 compared to Vehicle Control
Experimental Protocols: A Blueprint for Validation
Detailed and reproducible experimental design is critical for the validation of any new chemical entity. Below are standardized protocols for key preclinical models relevant to the observed activities of Rauvolfia tetraphylla extracts.
Maximal Electroshock (MES) Seizure Model
This model is widely used to screen for anticonvulsant activity.
-
Animal Model: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Disease Induction: A maximal electroshock (e.g., 50 mA, 0.2 seconds) is delivered via corneal electrodes.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Positive control (e.g., Diazepam, 5 mg/kg).
-
Group 3-5: Test compound (this compound) at varying doses (e.g., 10, 25, 50 mg/kg).
-
-
Drug Administration: The test compound or vehicle is administered orally 60 minutes before the electroshock.
-
Efficacy Evaluation: The duration of the tonic hind limb extension is recorded. The absence of this phase is considered a protective effect.
-
Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Human Tumor Xenograft Model
This model is a cornerstone of preclinical oncology research.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are used to prevent rejection of human tumor cells.
-
Cell Line and Implantation: A human cancer cell line (e.g., OVCAR-3 for ovarian cancer) is cultured and subcutaneously injected into the flank of each mouse.[3]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: Standard-of-care chemotherapy (e.g., Cisplatin).
-
Group 3-4: Test compound (this compound) at different doses.
-
-
Drug Administration: The compound is administered via an appropriate route (e.g., intravenous, oral) on a defined schedule (e.g., once daily for 14 days).
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Statistical Analysis: Tumor growth inhibition is calculated and statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Visualizing Mechanisms and Workflows
Understanding the molecular pathways a compound modulates and the logistical flow of an experiment are crucial for comprehensive evaluation.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
Caption: Experimental workflow for a xenograft efficacy study.
References
Assessing the Batch-to-Batch Reproducibility of Synthetic Rauvotetraphylline A: A Comparative Guide
Introduction
Rauvotetraphylline A, a complex indole (B1671886) alkaloid, presents significant therapeutic potential, making the consistency of its synthetic production a critical factor for research and development. This guide provides a comparative analysis of the batch-to-batch reproducibility of synthetic this compound, offering insights into key quality attributes and the analytical methodologies required for their assessment. While specific batch-to-batch reproducibility data for synthetic this compound is not extensively published, this document outlines a standard framework and presents a hypothetical analysis based on established industry practices for complex synthetic molecules. For comparative purposes, we include data for a hypothetical alternative synthetic compound, "Synth-Alkaloid X."
Comparative Analysis of Synthetic Batches
The reproducibility of a synthetic process is evaluated by comparing critical quality attributes (CQAs) across multiple production batches. The following table summarizes hypothetical data for three independent batches of synthetic this compound and one batch of a comparable synthetic alkaloid, Synth-Alkaloid X.
Table 1: Comparison of Critical Quality Attributes Across Synthetic Batches
| Parameter | Batch 1 (Rau-A) | Batch 2 (Rau-A) | Batch 3 (Rau-A) | Batch 1 (Synth-X) | Acceptance Criteria |
| Yield (%) | 45 | 42 | 48 | 55 | > 40% |
| Purity (HPLC, %) | 99.2 | 98.9 | 99.5 | 99.6 | > 98.5% |
| Major Impurity A (%) | 0.35 | 0.52 | 0.28 | 0.15 | < 0.5% |
| Total Impurities (%) | 0.8 | 1.1 | 0.5 | 0.4 | < 1.5% |
| Residual Solvent (ppm) | 52 | 65 | 48 | 30 | < 100 ppm |
| ¹H NMR | Conforms | Conforms | Conforms | Conforms | Conforms to Reference |
| Mass (m/z) | 352.1838 | 352.1841 | 352.1835 | 366.2001 | ± 0.0005 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of batch-to-batch reproducibility. The following are standard protocols for the key analytical techniques employed.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Gradient Program: Start with 20% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples are dissolved in methanol (B129727) to a concentration of 1 mg/mL.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Analysis: ¹H NMR spectra are acquired to confirm the chemical structure. The chemical shifts and coupling constants of each batch are compared to a qualified reference standard.
3. Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: Agilent 6545 Q-TOF LC/MS system or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: High-resolution mass spectrometry is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for assessing batch-to-batch reproducibility and a hypothetical signaling pathway that could be influenced by this compound.
Caption: Experimental workflow for assessing batch-to-batch reproducibility.
Caption: Hypothetical signaling pathway for this compound.
Comparative Pharmacological Analysis of Rauvolfia Alkaloid Stereoisomers: A Case Study of Yohimbine
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct comparative pharmacological data for the stereoisomers of Rauvotetraphylline A are not available in the current scientific literature. This guide therefore presents a comparative analysis of the well-researched stereoisomers of yohimbine (B192690), another prominent indole (B1671886) alkaloid from the Rauvolfia genus. This analysis serves as a representative example of how stereochemistry can profoundly influence pharmacological properties, a principle that is expected to apply to this compound and its isomers.
Introduction
The spatial arrangement of atoms within a molecule, or stereoisomerism, is a critical determinant of its pharmacological activity. Different stereoisomers of a drug can exhibit varied affinities for biological targets, leading to distinct therapeutic effects and side-effect profiles. This guide provides a comparative analysis of the pharmacological properties of yohimbine and its key diastereomers, rauwolscine (B89727) (also known as α-yohimbine) and corynanthine (B1669447). These alkaloids, all isolated from Rauvolfia species, demonstrate how subtle changes in stereochemistry lead to significant differences in receptor selectivity and physiological effects.
Comparative Pharmacological Data
The primary pharmacological targets for yohimbine and its stereoisomers are adrenergic and serotonergic receptors. Their differing affinities for α1- and α2-adrenergic receptor subtypes, in particular, dictate their overall pharmacological profiles.
Table 1: Comparative Binding Affinities (Kᵢ in nM) of Yohimbine Stereoisomers at Adrenergic Receptors
| Stereoisomer | α1-Adrenergic Receptor (Kᵢ in nM) | α2-Adrenergic Receptor (Kᵢ in nM) | Selectivity (α1/α2) | Primary Activity | Reference |
| Yohimbine | 180 | 2.2 | 81.8 | α2-Antagonist | [1] |
| Rauwolscine | 240 | 1.9 | 126.3 | α2-Antagonist | [1] |
| Corynanthine | 19 | 610 | 0.03 | α1-Antagonist | [1] |
Note: Kᵢ (inhibitor constant) is the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. Selectivity is calculated as the ratio of Kᵢ for α1 / Kᵢ for α2. A higher ratio indicates greater selectivity for the α2 receptor, while a ratio less than 1 indicates selectivity for the α1 receptor.
Table 2: Comparative Functional Activity of Yohimbine Stereoisomers
| Stereoisomer | Functional Assay | Receptor Target | Activity (pA₂) | Physiological Effect | Reference |
| Yohimbine | Antagonism of clonidine-induced inhibition of tachycardia | Presynaptic α2-Adrenoceptor | High Potency | Increased norepinephrine (B1679862) release | [2] |
| Rauwolscine | Antagonism of clonidine-induced inhibition of tachycardia | Presynaptic α2-Adrenoceptor | High Potency (equipotent to yohimbine) | Increased norepinephrine release | [2] |
| Corynanthine | Antagonism of clonidine-induced inhibition of tachycardia | Presynaptic α2-Adrenoceptor | Low Potency (~100-fold less than yohimbine) | Minimal effect on norepinephrine release | [2] |
| Corynanthine | Inhibition of phenylephrine-induced pressor response | Postsynaptic α1-Adrenoceptor | High Potency (~10-fold more potent than at α2) | Vasodilation, blood pressure reduction | [2] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency.
Signaling Pathways
The differential receptor selectivity of yohimbine stereoisomers translates into distinct effects on downstream signaling pathways. Yohimbine and rauwolscine, as α2-adrenergic antagonists, primarily act on presynaptic neurons to block the negative feedback inhibition of norepinephrine release.[3][4] This leads to an increase in synaptic norepinephrine, which can then stimulate both α and β adrenergic receptors, resulting in a sympathomimetic effect.[3]
In contrast, corynanthine's selectivity for α1-adrenergic receptors means it primarily acts on postsynaptic receptors, particularly on vascular smooth muscle, to block norepinephrine-induced vasoconstriction. This leads to vasodilation and a decrease in blood pressure.[2][5]
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol outlines a general method for determining the binding affinity (Kᵢ) of yohimbine stereoisomers for α1- and α2-adrenergic receptors using competitive radioligand binding assays.[6][7]
Objective: To determine the concentration of a test compound (e.g., yohimbine, rauwolscine, corynanthine) that inhibits 50% of the specific binding of a radioligand (IC₅₀) and to calculate the inhibitor constant (Kᵢ).
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from rat liver for α1, human platelets for α2).[1]
-
Radioligand:
-
For α1 receptors: [³H]-Prazosin.
-
For α2 receptors: [³H]-Rauwolscine or [³H]-Yohimbine.
-
-
Test compounds (yohimbine stereoisomers).
-
Non-specific binding control (e.g., high concentration of phentolamine (B1677648) or unlabeled yohimbine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Membranes + Assay Buffer.
-
Non-specific Binding (NSB): Radioligand + Membranes + High concentration of non-specific control.
-
Competitive Binding: Radioligand + Membranes + Varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the radioligand concentration and Kᴅ is its dissociation constant.
Conclusion
The pharmacological profiles of yohimbine, rauwolscine, and corynanthine provide a clear illustration of the importance of stereochemistry in drug action. While all are structurally very similar, their different three-dimensional shapes result in a dramatic divergence in receptor selectivity. Yohimbine and rauwolscine are selective α2-adrenergic antagonists, leading to sympathomimetic effects, whereas corynanthine is a selective α1-adrenergic antagonist, resulting in hypotensive effects.[2] This understanding is crucial for the development of new therapeutics, as it highlights the necessity of studying individual stereoisomers to identify the most potent and selective compound for a desired therapeutic target, a principle that will undoubtedly apply to the future investigation of this compound and its stereoisomers.
References
- 1. Binding of yohimbine stereoisomers to alpha-adrenoceptors in rat liver and human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparative Metabolism of Rauvotetraphylline A: A Methodological and Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline A, a prominent indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, has garnered significant interest for its potential pharmacological activities. Understanding its metabolic fate across different preclinical species and humans is paramount for successful drug development, enabling the prediction of its pharmacokinetic profile, potential toxicity, and pharmacodynamic response. This guide provides a comprehensive framework for a cross-species comparison of this compound metabolism. While specific experimental data for this compound is not yet publicly available, this document presents a standardized methodology and data presentation format based on established principles of in vitro drug metabolism studies. The included experimental protocols, data tables, and pathway diagrams serve as a robust template for researchers undertaking such investigations.
Introduction
The preclinical assessment of drug candidates necessitates a thorough evaluation of their metabolic pathways in various species to identify a suitable animal model that mimics human metabolism. Species-specific differences in drug metabolism can significantly impact the efficacy and safety profile of a compound. This compound, with its complex heterocyclic structure, is likely to undergo extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3][4] This guide outlines the essential in vitro experiments using liver microsomes from human, rat, and dog to elucidate the metabolic profile of this compound, identify major metabolites, and characterize the enzymes responsible for its biotransformation.
Experimental Protocols
The following protocols describe standard procedures for investigating the in vitro metabolism of a compound like this compound.
In Vitro Incubation with Liver Microsomes
Objective: To determine the metabolic stability and identify the metabolites of this compound in human, rat, and dog liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human, male Sprague-Dawley rat, male Beagle dog)
-
NADPH regeneration system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/water bath (37°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound (final concentration typically 1-10 µM) and the NADPH regeneration system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound and the formation of metabolites using LC-MS/MS.
Metabolite Identification and Profiling
Objective: To characterize the chemical structures of this compound metabolites.
Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Procedure:
-
Inject the supernatant from the in vitro incubation onto an appropriate HPLC column (e.g., C18).
-
Develop a suitable gradient elution method to separate the parent compound from its metabolites.
-
Utilize the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and any potential metabolites.
-
Perform fragmentation analysis (MS/MS) on the potential metabolite peaks to obtain characteristic fragment ions.
-
Propose the structures of the metabolites based on the mass shift from the parent compound and the fragmentation pattern. Common metabolic reactions for indole alkaloids include hydroxylation, N-demethylation, O-demethylation, and glucuronidation.
Reaction Phenotyping (CYP450 Enzyme Identification)
Objective: To identify the specific CYP450 isozymes responsible for the metabolism of this compound.
Methods:
-
Recombinant Human CYP Enzymes: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to identify which enzymes can metabolize the compound.[3]
-
Chemical Inhibition: Incubate this compound with human liver microsomes in the presence and absence of specific CYP inhibitors (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4) and measure the change in metabolite formation.
Comparative Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the cross-species metabolism studies.
Table 1: Metabolic Stability of this compound in Liver Microsomes of Different Species.
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data | Data |
| Rat | Data | Data |
| Dog | Data | Data |
Table 2: Relative Abundance of this compound Metabolites in Liver Microsomes of Different Species (at a fixed time point, e.g., 60 min).
| Metabolite | Proposed Biotransformation | Human (% of Total Metabolites) | Rat (% of Total Metabolites) | Dog (% of Total Metabolites) |
| M1 | Monohydroxylation | Data | Data | Data |
| M2 | Dihydroxylation | Data | Data | Data |
| M3 | N-demethylation | Data | Data | Data |
| M4 | O-demethylation | Data | Data | Data |
| M5 | Glucuronide Conjugate | Data | Data | Data |
Visualization of Metabolic Pathways and Workflows
Hypothetical Metabolic Pathway of this compound
The following diagram illustrates a plausible metabolic pathway for this compound, involving common phase I and phase II biotransformations.
Caption: Hypothetical Phase I and Phase II metabolic pathways of this compound.
Experimental Workflow for Cross-Species Metabolism Study
This diagram outlines the logical flow of experiments for a comprehensive cross-species comparison of drug metabolism.
Caption: General workflow for an in vitro cross-species metabolism study.
Discussion and Conclusion
The systematic approach outlined in this guide provides a robust framework for the cross-species comparison of this compound metabolism. By employing these standardized in vitro methods, researchers can generate high-quality, comparable data across different species. The resulting information is critical for selecting the most appropriate animal model for further non-clinical safety and efficacy studies, and ultimately, for predicting the metabolic fate of this compound in humans. Future studies should aim to populate the data templates provided herein with experimental results to build a comprehensive metabolic profile for this promising natural product.
References
Unveiling the Molecular Blueprint: A Guide to Comparative Transcriptomics for Investigating Rauvotetraphylline A
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. While Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, has demonstrated a range of pharmacological activities including anticonvulsant, antimicrobial, and antioxidant effects, a detailed understanding of the molecular pathways it modulates is not yet publicly available. This guide, therefore, provides a comprehensive methodological framework for conducting a comparative transcriptomic analysis to elucidate the pathways affected by this compound. By following these protocols, researchers can generate robust data to identify potential therapeutic targets and advance this promising natural product towards clinical application.
While specific transcriptomic data for this compound is not currently available in published literature, this guide offers a template for such an investigation. The data presented in the tables are hypothetical and for illustrative purposes only.
Data Presentation: Summarizing Transcriptomic Outcomes
Effective data presentation is crucial for interpreting and communicating the results of a transcriptomic study. Quantitative data should be organized into clear and concise tables.
Table 1: Differentially Expressed Genes (DEGs) in Response to this compound
This table would summarize the genes that are significantly up- or downregulated upon treatment with this compound compared to a vehicle control.
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| GENE-A | 2.58 | 0.001 | 0.005 |
| GENE-B | -1.76 | 0.003 | 0.012 |
| GENE-C | 3.12 | 0.0005 | 0.003 |
| GENE-D | -2.21 | 0.0008 | 0.004 |
| GENE-E | 1.98 | 0.002 | 0.009 |
Table 2: Enriched Signaling Pathways Affected by this compound
Pathway enrichment analysis of the DEGs reveals the biological signaling pathways that are most significantly impacted by the compound.
| Pathway Name | Enrichment Score | p-value | Genes Involved |
| MAPK Signaling Pathway | 2.87 | 0.0001 | GENE-A, GENE-F, GENE-H |
| Apoptosis | 2.15 | 0.0005 | GENE-B, GENE-G, GENE-I |
| Cell Cycle | 1.98 | 0.0012 | GENE-D, GENE-J, GENE-K |
| NF-kappa B Signaling | 1.76 | 0.0025 | GENE-L, GENE-M |
| PI3K-Akt Signaling | 1.65 | 0.0031 | GENE-N, GENE-O, GENE-P |
Experimental Protocols: A Step-by-Step Guide
The following protocols outline a standard workflow for a comparative transcriptomics study.
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a human cell line relevant to the known or hypothesized activity of this compound (e.g., a neuronal cell line for anticonvulsant activity, or a cancer cell line for cytotoxic effects).
-
Culture Conditions: Culture the cells in the appropriate medium and conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a predetermined concentration of this compound (e.g., based on IC50 values) and a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours). Include multiple biological replicates for each condition (n ≥ 3).
2. RNA Isolation and Quality Control:
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
3. Library Preparation and RNA Sequencing (RNA-Seq):
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA using a stranded mRNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >20 million).
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the this compound-treated and control groups using packages like DESeq2 or edgeR in R.
-
Pathway Enrichment Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis on the list of DEGs using databases such as KEGG, GO, or Reactome to identify significantly affected biological pathways.
Visualizing the Process and a Hypothetical Outcome
Diagrams are essential for visually communicating complex workflows and biological pathways.
Safety Operating Guide
Navigating the Disposal of Rauvotetraphylline A: A Guide for Laboratory Professionals
Absence of specific disposal protocols for Rauvotetraphylline A necessitates treating it as a hazardous chemical waste, managed in strict accordance with institutional and regulatory guidelines. The primary directive is to consult your institution's Environmental Health and Safety (EHS) department for site-specific procedures.
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific public data on the disposal of this compound is not available, the absence of information dictates a cautious approach. The compound must be handled as a hazardous waste. This guide outlines the essential procedural information for the safe and compliant disposal of this compound.
Immediate Safety and Handling
Before proceeding with any disposal steps, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE for handling potent compounds includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: An impervious lab coat.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of aerosol formation.
Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. An accessible safety shower and eye wash station are mandatory.
Hazard and Regulatory Data Summary
Without a specific Safety Data Sheet (SDS) for this compound, a conservative approach is to assume it may possess hazardous properties, such as acute toxicity, and may be harmful to aquatic life. All chemical waste must be managed in accordance with local, regional, and national regulations. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA). Disposal into household garbage or down the drain is strictly prohibited.
| Data Point | Recommended Handling Approach in Absence of Specific Data |
| GHS Classification | Assume hazardous; may include Acute Toxicity, Skin Irritation, Eye Irritation, and Aquatic Toxicity. |
| Signal Word | Assume "Danger" or "Warning". |
| Hazard Statements | Assume potential for harm if swallowed, in contact with skin, or if inhaled. Assume potential for environmental damage. |
| Disposal Precaution | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Step-by-Step Disposal Protocol for this compound
The following protocol details the necessary steps for the proper disposal of this compound from a laboratory setting. This procedure assumes the material is being treated as a hazardous chemical waste.
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Collect all waste, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents as "this compound waste." List all components of any mixtures.
-
Indicate the approximate quantities of each component.
-
Include the date when waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or direct sunlight.
-
Secondary containment is highly recommended to prevent spills.
-
-
Request for Pickup:
-
Once the container is full, or if waste has been stored for a period approaching your institution's limit (often 90 days), contact your EHS department to arrange for a waste pickup.
-
Do not attempt to transport the hazardous waste yourself.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
If trained and it is safe to do so, contain the spill using an appropriate absorbent material (e.g., diatomite or universal binders).
-
Collect the contaminated absorbent material and place it in the hazardous waste container.
-
Decontaminate the surface by scrubbing with a suitable solvent like alcohol, and dispose of all cleaning materials as hazardous waste.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram outlines the key decision points and actions required.
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling Rauvotetraphylline A
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the parent indole structure and general guidelines for handling cytotoxic compounds. Many indole alkaloids are known to exhibit cytotoxic properties. Therefore, it is imperative to handle this compound with the utmost caution in a controlled laboratory setting.
Hazard Summary and Personal Protective Equipment (PPE)
This compound should be treated as a hazardous substance. Based on the data for the core indole structure, it is presumed to be harmful if swallowed, toxic upon skin contact, a serious eye irritant, and very toxic to aquatic life[1][2][3]. As a potential cytotoxic agent, minimizing exposure is paramount.
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves | Powder-free, chemotherapy-rated (ASTM D6978) | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved | Protects skin and clothing from contamination. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | ANSI Z87.1 certified | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved N95 Respirator or higher | Required when handling the compound as a powder or when aerosols may be generated. | |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Prevents contamination of personal footwear and subsequent spread outside the lab. |
Operational Plan for Handling this compound
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE (at a minimum, a lab coat and double gloves) when unpacking.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be restricted to authorized personnel.
2. Preparation and Experimentation:
-
All handling of this compound, especially when in powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Before starting work, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound. If not possible, thoroughly decontaminate equipment after use.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Wearing full PPE, contain the spill using a chemotherapy spill kit or appropriate absorbent material.
-
For a powder spill, gently cover it with damp absorbent material to avoid raising dust.
-
Collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent (e.g., a detergent solution followed by a bleach solution or other deactivating agent).
4. Disposal Plan:
-
All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be disposed of as hazardous cytotoxic waste.
-
Place contaminated waste in a clearly labeled, sealed, and puncture-resistant container.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in general waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
